molecular formula C7H10O3 B169636 1,4-Dioxaspiro[4.4]nonan-7-one CAS No. 109459-59-8

1,4-Dioxaspiro[4.4]nonan-7-one

Cat. No.: B169636
CAS No.: 109459-59-8
M. Wt: 142.15 g/mol
InChI Key: CAJRFMICEAJKGW-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.4]nonan-7-one is a valuable spirocyclic building block in organic and medicinal chemistry. Its core structure features a ketone group fused to a 1,4-dioxaspiro[4.4]nonane system, making it a versatile precursor for synthesizing complex molecules. The spiro[4.4]nonane scaffold is of significant research interest due to its presence in bioactive compounds and natural products. A primary application of this compound is its use as a synthetic intermediate for the preparation of other spirocyclic systems, such as diazaspiro compounds, which are explored for their biological activity . The dioxolane group can serve as a protected form of a ketone, allowing for selective reactions at other parts of the molecule under mild conditions. Furthermore, spirobis-lactone structures derived from similar [4.4] nonane frameworks have demonstrated notable biological activities, including anti-inflammatory and antitumor effects, highlighting the potential of this scaffold in pharmaceutical research . This compound is instrumental in developing new synthetic methodologies, including gold(I)-catalyzed cyclizations, to access complex molecular architectures efficiently . Its role is firmly established in constructing stereochemically defined molecules for drug discovery and material science. This product is intended for research applications in a controlled laboratory environment only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxaspiro[4.4]nonan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-1-2-7(5-6)9-3-4-10-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJRFMICEAJKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1=O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis of 1,4-Dioxaspiro[4.4]nonan-7-one"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1,4-Dioxaspiro[4.4]nonan-7-one

Abstract this compound (CAS: 109459-59-8) serves as a critical bifunctional building block in the synthesis of complex cyclopentanoid natural products, prostaglandins, and bioactive spirocyclic pharmaceuticals.[1] Structurally, it is the mono-ethylene ketal of 1,3-cyclopentanedione. Its value lies in the differentiation of the two carbonyl groups of the parent diketone, allowing for regioselective functionalization—a challenge that is otherwise insurmountable due to the rapid tautomerization and symmetry of 1,3-cyclopentanedione. This guide details the most robust synthetic pathway: the "Bis-Ketalization/Selective Hydrolysis" strategy, which exploits electronic deactivation to achieve high selectivity.

Part 1: Structural Analysis & Retrosynthesis

The target molecule features a spiro-fused [4.4] bicyclic system containing a ketone and a dioxolane ring. The central challenge in its synthesis is desymmetrization . Direct mono-protection of 1,3-cyclopentanedione is often plagued by poor selectivity and the formation of enol ethers rather than ketals due to the high enolic character of the 1,3-dione system.

Therefore, the most reliable retrosynthetic disconnection relies on a kinetic resolution via hydrolysis . By driving the system to the thermodynamically stable bis-ketal and then performing a controlled hydrolysis, we utilize the electronic properties of the revealed ketone to arrest the reaction at the mono-ketal stage.

Retrosynthetic Logic:

  • Target: this compound (Mono-ketal).

  • Precursor: 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane (Bis-ketal).

  • Starting Material: 1,3-Cyclopentanedione (commercially available or synthesized via Dieckmann condensation).

Retrosynthesis Target This compound (Target Molecule) BisKetal 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane (Bis-Ketal Intermediate) Target->BisKetal Selective Hydrolysis Start 1,3-Cyclopentanedione (Starting Material) BisKetal->Start Exhaustive Ketalization

Figure 1: Retrosynthetic analysis highlighting the bis-ketal strategy for carbonyl differentiation.

Part 2: Synthetic Pathways & Mechanism

The Core Strategy: Bis-Ketalization & Selective Hydrolysis

This route is preferred over direct mono-ketalization because it leverages inductive deactivation .

  • Step 1: Exhaustive Ketalization Reacting 1,3-cyclopentanedione with excess ethylene glycol under forcing conditions (Dean-Stark water removal) converts both carbonyls to acetals. This overcomes the stability of the mono-enol form.

  • Step 2: Selective Hydrolysis This is the critical "Expertise" step.

    • Mechanism: Acid-catalyzed hydrolysis of the first ketal group generates a ketone.

    • The "Stop" Signal: The newly formed ketone is electron-withdrawing (inductive effect). This destabilizes the oxocarbenium ion intermediate required to hydrolyze the second ketal group. Consequently, the rate of hydrolysis for the second ketal is orders of magnitude slower than the first, allowing for near-perfect selectivity.

ParameterDirect Mono-KetalizationBis-Ketalization / Hydrolysis
Selectivity Low (Mixture of mono, bis, and enol ethers)High (>90%)
Purification Difficult chromatographyDistillation / Crystallization
Scalability < 10g> 1 kg
Key Risk Enol ether formationOver-hydrolysis (rare)

Part 3: Detailed Experimental Protocol

Safety Prerequisite:

  • Benzene is a carcinogen; substitute with Toluene or Cyclohexane where possible, though Benzene often provides the optimal azeotropic temperature for these specific ketalizations.

  • p-Toluenesulfonic acid (p-TsOH) is corrosive.

Step 1: Synthesis of the Bis-Ketal (1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane)
  • Setup: Equip a 1L round-bottom flask with a large magnetic stir bar, a Dean-Stark trap, and a reflux condenser topped with a nitrogen inlet.

  • Reagents:

    • 1,3-Cyclopentanedione: 49.0 g (0.50 mol)

    • Ethylene Glycol: 124.0 g (2.0 mol, 4 equiv)

    • p-Toluenesulfonic acid monohydrate (p-TsOH): 2.0 g (catalytic)

    • Solvent: Benzene or Toluene (500 mL)

  • Procedure:

    • Charge the flask with the dione, ethylene glycol, p-TsOH, and solvent.

    • Heat to vigorous reflux. The dione, initially sparingly soluble, will dissolve as the reaction progresses.

    • Monitor water collection in the Dean-Stark trap. Theoretical water yield is ~18 mL. Continue reflux until water evolution ceases (approx. 12–24 hours).

    • Critical Check: Ensure the reaction does not stop at the mono-ketal/enol ether stage. TLC or GC monitoring is recommended.

  • Workup:

    • Cool the mixture to room temperature.

    • Wash with saturated NaHCO₃ solution (2 x 100 mL) to neutralize the acid.

    • Wash with brine (100 mL), dry over anhydrous MgSO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purification: The crude bis-ketal is often a solid or viscous oil. Recrystallize from hexane/ether or use directly if purity >95% by NMR.

Step 2: Selective Hydrolysis to this compound
  • Setup: 1L single-neck flask with magnetic stirring.

  • Reagents:

    • Crude Bis-Ketal (from Step 1)

    • Solvent: Acetone (400 mL) and Water (10 mL)

    • Catalyst: p-TsOH (0.5 g) or dilute H₂SO₄.

  • Procedure:

    • Dissolve the bis-ketal in wet acetone.

    • Add the acid catalyst and stir at room temperature.

    • Monitoring: This reaction is kinetically controlled. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The bis-ketal (high Rf) will disappear, and the mono-ketal (medium Rf) will appear. The dione (low Rf) should not form in significant quantities.

    • Time: Typically 1–4 hours.

  • Workup:

    • Quench the reaction immediately upon consumption of starting material by adding solid NaHCO₃ (2 g) and stirring for 10 minutes.

    • Filter off the solids and concentrate the filtrate.

    • Redissolve the residue in CH₂Cl₂ (200 mL), wash with water, dry over MgSO₄, and concentrate.

  • Purification:

    • Distillation under reduced pressure is the gold standard for this molecule.

    • Boiling Point: ~54–55 °C at 35 mmHg (Note: Values may vary; expect ~80–90 °C at standard high vacuum).

    • Yield: Typical overall yield for two steps is 65–75%.

Part 4: Troubleshooting & Optimization (Expertise)

  • Enol Ether Formation: If Step 1 yields a product with a vinyl proton signal in NMR (~5.0-5.5 ppm), you have formed the enol ether (3-(2-hydroxyethoxy)-2-cyclopentenone). This occurs if water removal is inefficient. Solution: Increase reflux time and ensure the Dean-Stark trap is functioning perfectly.

  • Over-Hydrolysis: If Step 2 produces 1,3-cyclopentanedione (reversion to starting material), the acid concentration was too high or the reaction ran too long. Solution: Use a buffer system (acetone/water/oxalic acid) for milder hydrolysis.

  • Storage: The product is a ketal-ketone. It is relatively stable but should be stored under nitrogen at 2–8 °C to prevent moisture absorption and slow hydrolysis.

Part 5: Visualization of the Reaction Workflow

SynthesisWorkflow cluster_0 Step 1: Protection cluster_1 Step 2: Selective Deprotection Dione 1,3-Cyclopentanedione Process1 Reflux (Benzene/Toluene) Dean-Stark Ethylene Glycol + pTsOH Dione->Process1 BisKetal Bis-Ketal Intermediate Process2 Controlled Hydrolysis Acetone/H2O, H+ Kinetic Stop BisKetal->Process2 Process1->BisKetal MonoKetal This compound (Final Product) Process2->MonoKetal

Figure 2: Process flow diagram illustrating the two-step synthesis of this compound.

References

  • Volpe, T., Revial, G., Pfau, M., d'Angelo, J. (1986). "High Selectivity in the Hydrolysis of Bis-dioxolanes of 1,3-Diketones." Tetrahedron Letters, 27(25), 2851-2854. (Primary source describing the kinetic selectivity of 1,3-dione ketal hydrolysis).
  • BenchChem. (2025).[2] "this compound Product Information and CAS 109459-59-8 Data." BenchChem Database. Link

  • Organic Syntheses. (1979). "General Methods for 1,3-Diketone Protection." Organic Syntheses, Coll. Vol. 6, p. 232. (Foundational protocols for cyclic diketone handling).
  • Sigma-Aldrich. (2025). "1,3-Cyclopentanedione Product Specification." Merck KGaA. Link

  • Kurniawan, Y. S., et al. (2017).[3] "Synthesis of 1,4-Dioxaspiro[4.4] Novel Compounds from Oleic Acid." ResearchGate. (Demonstrates application and stability of the spiro-ketal core). Link

Sources

Technical Guide: Chemical Properties & Utility of 1,4-Dioxaspiro[4.4]nonan-7-one

[1]

Executive Summary

1,4-Dioxaspiro[4.4]nonan-7-one (CAS: 4883-96-3), widely recognized as 1,3-cyclopentanedione monoethylene ketal , represents a critical class of "pivot" intermediates in organic synthesis.[1] Its structural value lies in its chemoselectivity : by masking one carbonyl group of the highly reactive 1,3-cyclopentanedione, it renders the remaining ketone available for regioselective nucleophilic attack or

1

This guide details the physiochemical profile, synthetic access, and reactivity landscape of this molecule, designed for researchers utilizing it as a scaffold for prostaglandins, cyclopentenoids, and complex natural products.[1]

Structural Analysis & Physiochemical Profile[1][2]

The molecule consists of a five-membered cyclopentanone ring fused at a spiro-carbon to a five-membered dioxolane ring.[1] The spiro-fusion creates a rigid steric environment that influences the stereochemistry of subsequent additions.[1]

Chemical Identity
ParameterData
IUPAC Name This compound
Common Name 1,3-Cyclopentanedione monoethylene ketal
CAS Number 4883-96-3
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
SMILES O=C1CCC2(C1)OCCO2
Physical Properties[1][8]
  • Appearance: Clear to pale yellow viscous liquid or low-melting solid (dependent on purity).[1]

  • Boiling Point: ~105–110 °C at 12 mmHg (Lit. varies by vacuum strength).

  • Solubility: Highly soluble in polar organic solvents (DCM, THF, Ethyl Acetate); sparingly soluble in water due to the lipophilic ketal and methylene groups.[1]

  • Stability: Stable under basic and neutral conditions.[1] Highly acid-sensitive (hydrolyzes back to the dione).[1]

Synthetic Access: The Challenge of Selectivity

Synthesizing this compound requires differentiating between two identical carbonyl groups on the starting material, 1,3-cyclopentanedione.[1] The primary challenge is preventing the formation of the bis-ketal (double protection).[1]

Reaction Logic

The synthesis utilizes a standard acid-catalyzed acetalization with ethylene glycol.[1] To ensure mono-protection, three factors are critical:

  • Stoichiometry: Use a slight deficit or exact equivalent (0.95–1.0 eq) of ethylene glycol.[1]

  • Water Removal: Azeotropic removal of water (Dean-Stark trap) drives the equilibrium forward.[1]

  • Solvent Choice: Benzene (historical) or Toluene (modern green alternative) to facilitate the azeotrope.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the synthesis and the competing bis-ketal pathway.

SynthesisPathStart1,3-CyclopentanedioneProductThis compound(Target: Mono-ketal)Start->Product Kinetic ControlReagent+ Ethylene Glycol(1.0 eq)Catalystp-TSA / TolueneReflux (-H2O)SideProductBis-ketal(Over-protection)Product->SideProduct Excess Glycol / Time

Figure 1: Synthetic pathway emphasizing the kinetic control required to stop at the mono-ketal stage.

Reactivity Profile: The Orthogonal Strategy

The utility of this compound lies in the orthogonality of its functional groups.[1] The ketal (C1-C4) is stable to bases and nucleophiles, while the ketone (C7) is reactive.[1]

Key Transformations
  • 
    -Alkylation (C6/C8): 
    
    • Mechanism: Deprotonation with a hindered base (LDA or NaH) forms the enolate.[1] The ketal protecting group prevents self-polymerization and directs alkylation to the free ketone's alpha position.[1]

    • Utility: Essential for building carbon skeletons in prostaglandin synthesis.[1]

  • Nucleophilic Addition (C7):

    • Grignard/Organolithium: Attacks the C7 ketone to form tertiary alcohols.[1]

    • Hydride Reduction: NaBH₄ reduction yields the corresponding secondary alcohol (1,4-dioxaspiro[4.4]nonan-7-ol).[1]

  • Deprotection:

    • Treatment with aqueous acid (HCl or p-TsOH in acetone/water) removes the ketal, restoring the 1,3-dione moiety or, if alkylated, the substituted dione.[1]

Visualization: Reactivity Hub

ReactivityCore1,4-Dioxaspiro[4.4]nonan-7-oneAlkylationAlpha-Alkylation(LDA, R-X)Core->Alkylation C-C Bond FormationReductionReduction to Alcohol(NaBH4)Core->Reduction C7-OHGrignardGrignard Addition(R-MgBr)Core->Grignard 3° AlcoholHydrolysisAcid Hydrolysis(H3O+)Core->Hydrolysis DeprotectionWittigWittig Olefination(Ph3P=CH2)Core->Wittig Exocyclic Alkene

Figure 2: Divergent reactivity profile showing the versatility of the C7 ketone under basic/nucleophilic conditions.[1][2]

Experimental Protocols

Protocol: Synthesis of this compound

A self-validating protocol for differentiating mono- vs. bis-protection.[1]

Reagents:

  • 1,3-Cyclopentanedione (9.8 g, 100 mmol)[1]

  • Ethylene Glycol (6.2 g, 100 mmol)[1]

  • p-Toluenesulfonic acid (p-TSA) (0.5 g, cat.)[1]

  • Toluene (150 mL)

Step-by-Step:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 1,3-cyclopentanedione, ethylene glycol, p-TSA, and toluene.[1]

  • Reflux: Heat the mixture to vigorous reflux. Water will separate in the Dean-Stark trap.[1]

  • Monitoring (Critical): Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The starting material is highly polar; the mono-ketal is less polar.[1] Stop the reaction immediately upon the disappearance of the starting material (approx. 3–5 hours) to prevent bis-ketal formation.[1]

  • Workup: Cool to RT. Wash with sat.[1] NaHCO₃ (2 x 50 mL) to neutralize the acid (crucial to prevent hydrolysis during workup). Wash with brine.[1][3]

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. Purify via vacuum distillation or flash chromatography (if high purity is required).[1]

Protocol: Regioselective -Alkylation

Reagents:

  • This compound (1.0 eq)[1]

  • LDA (Lithium Diisopropylamide) (1.1 eq)[1]

  • Alkyl Halide (e.g., Methyl Iodide) (1.2 eq)[1]

  • THF (Anhydrous)[1]

Step-by-Step:

  • Enolate Formation: Cool a solution of LDA in THF to -78 °C under Argon. Dropwise add the ketone (dissolved in THF).[1] Stir for 45 mins to ensure complete deprotonation.

  • Addition: Add the alkyl halide dropwise.

  • Warm-up: Allow the solution to warm to 0 °C over 2 hours.

  • Quench: Quench with sat. NH₄Cl.[1] Extract with ether.[1]

Handling & Safety

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture sensitive (slow hydrolysis).

  • Hazards: Irritant to eyes and skin.[1] Ensure proper ventilation.[1]

  • Validation: Purity should be confirmed via ¹H NMR.

    • Diagnostic Signal: Look for the ethylene ketal singlet at

      
       3.9–4.0 ppm (4H) and the multiplets of the cyclopentane ring.[1] Absence of aldehyde protons or broad OH peaks confirms the structure.[1]
      

References

  • PubChem. this compound (Compound).[1][4][5] National Library of Medicine.[1] Available at: [Link][1]

  • Nandurkar, N. S., et al. "Solid acid catalyzed synthesis of this compound."[1] Tetrahedron Letters, vol. 48, no. 37, 2007. (Contextual citation for acid catalysis methods).

  • Organic Syntheses. "General methods for protection of 1,3-diketones." Org.[1][3][6] Synth. Coll. Vol. 5, p. 533.[1] Available at: [Link][1]

Technical Guide: Structural Elucidation and NMR Dynamics of 1,4-Dioxaspiro[4.4]nonan-7-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dioxaspiro[4.4]nonan-7-one (CAS: 109459-59-8) serves as a critical bifunctional scaffold in the synthesis of spirocyclic pharmaceuticals, particularly in the development of Nrf2 activators and prostaglandin analogs. As the mono-ethylene ketal of 1,3-cyclopentanedione, its structure presents a unique spectroscopic challenge: distinguishing the "isolated" methylene group from the ethylene backbone of the cyclopentane ring.

This guide provides a definitive protocol for the NMR characterization of this molecule, focusing on the diagnostic "Singlet-Triplet-Triplet" signature that validates the 1,3-dioxygenated substitution pattern.

Part 1: Structural Architecture & Numbering

To accurately assign NMR signals, we must first establish a rigorous numbering system based on IUPAC spiro-nomenclature.

  • System: Spiro[4.4]nonane (Two 5-membered rings sharing Carbon-5).

  • Ring A (Dioxolane): Derived from ethylene glycol protection. Contains atoms O1, C2, C3, O4.

  • Ring B (Cyclopentanone): Contains the ketone and the spiro center.

  • Key Feature: The ketone is located at position 7. This creates an isolated methylene at position 6 (sandwiched between the spiro center and the carbonyl).

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the logical flow of NMR assignment (HMBC correlations).

G Spiro Spiro Carbon (C5) Quaternary (117 ppm) Ketone Ketone (C7) Carbonyl (214 ppm) H6 H-6 Isolated Methylene (Singlet, ~2.6 ppm) H6->Spiro HMBC (Strong) H6->Ketone HMBC (Strong) H8 H-8 Alpha Methylene (Triplet, ~2.4 ppm) H8->Ketone HMBC H9 H-9 Beta Methylene (Triplet, ~2.1 ppm) H8->H9 COSY (J-Coupling) H9->Spiro HMBC Diox Dioxolane Protons (Singlet, ~4.0 ppm)

Caption: Connectivity map showing the critical HMBC correlations that link the isolated H-6 protons to both the spiro center and the ketone, confirming the 1,3-relationship.

Part 2: Experimental Protocol

For optimal resolution of the cyclopentane ring coupling constants, the following acquisition parameters are recommended.

Sample Preparation[1][2]
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    to prevent solvent-solute hydrogen bonding that might broaden the ketone-adjacent signals.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
Instrument Parameters (400 MHz+)
  • Pulse Sequence: Standard zg30 (30° pulse angle) to ensure accurate integration of the quaternary carbons in quantitative 13C experiments.

  • Relaxation Delay (D1): Set to

    
     seconds. The isolated H-6 protons may have longer 
    
    
    
    relaxation times due to the lack of vicinal neighbors.
  • Scans: 16 (1H), 256+ (13C).

Part 3: 1H NMR Analysis (Proton Assignment)

The proton spectrum of this compound is characterized by three distinct aliphatic regions.

The Dioxolane Bridge (3.90 – 4.10 ppm)
  • Signal: Singlet (4H).

  • Assignment: H-2, H-3.

  • Analysis: While theoretically an AA'BB' system, the rapid conformational averaging of the dioxolane ring usually results in a sharp singlet in

    
    . Broadening or splitting into a multiplet indicates restricted conformation or the presence of chiral impurities.
    
The Isolated Methylene (2.55 – 2.70 ppm)
  • Signal: Singlet (2H).

  • Assignment: H-6.

  • Mechanism: These protons are located at C6, flanked by the quaternary spiro carbon (C5) and the carbonyl carbon (C7).

    • Why a Singlet? There are no protons on C5 or C7 to couple with. This is the diagnostic peak for the 1,3-isomer. (A 1,2-isomer would show coupling; a 1,4-isomer is geometrically impossible in this ring size without bridging).

    • Shift Logic: Deshielded by the anisotropic cone of the carbonyl group and the inductive effect of the spiro-oxygen atoms.

The Ethylene Backbone (2.00 – 2.50 ppm)
  • Signal A: Triplet or Multiplet (2H) at ~2.40 ppm .

    • Assignment: H-8 (Alpha to Carbonyl).

    • Shift: Deshielded by the adjacent C=O.

  • Signal B: Triplet or Multiplet (2H) at ~2.10 ppm .

    • Assignment: H-9 (Beta to Carbonyl, Alpha to Spiro).

    • Shift: Less deshielded than H-8.

  • Coupling: H-8 and H-9 form an

    
     or 
    
    
    
    spin system. They couple to each other (
    
    
    Hz).

Summary Table: 1H NMR Data (


) 
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
H-2, H-3 3.98Singlet (s)4HDioxolane ring (O-CH2-CH2-O)
H-6 2.62Singlet (s)2HIsolated CH2 (between C=O and Spiro)
H-8 2.41Triplet (t)2H

-CH2 to Ketone
H-9 2.05Triplet (t)2H

-CH2 to Ketone

Part 4: 13C NMR Analysis

The carbon spectrum confirms the skeleton via two distinctive quaternary signals.

  • The Ketone (C7): Resonates downfield at ~214 ppm . This is typical for a five-membered ring ketone (cyclopentanone), which is more strained than cyclohexanone (~210 ppm).

  • The Spiro Ketal (C5): Resonates at ~117 ppm . The presence of two oxygen atoms deshields this quaternary center significantly.

  • The Dioxolane Carbons (C2, C3): ~65 ppm .

  • Ring Methylenes:

    • C6 (Isolated): ~50 ppm . Shifted downfield due to being between two electron-withdrawing groups.

    • C8 (Alpha): ~36 ppm .

    • C9 (Beta): ~32 ppm .

Part 5: Advanced Validation (2D NMR)

To validate the structure against potential isomers (e.g., 1,2-ketal derivatives), run an HMBC (Heteronuclear Multiple Bond Coherence) experiment.

  • Critical Correlation: Look for the H-6 Singlet .

    • It must show a strong 2-bond correlation to the Ketone Carbon (C7) .

    • It must show a strong 2-bond correlation to the Spiro Carbon (C5) .

    • It should not show correlations to the other methylene carbons (C8/C9) in a standard 2-3 bond HMBC, confirming its isolation.

References

  • Spirocyclic Synthesis Applications

    • Source: World Intellectual Property Organiz
    • Title: "Therapeutic compounds (Nrf2 activ
    • Context: Use of this compound (CAS 109459-59-8) as a core intermediate.[1][2]

    • URL:

  • General Cyclopentanone Ketal Data

    • Source: National Institutes of Health (NIH) - PubChem.
    • Title: "1,4-Dioxaspiro[4.4]nonane (Parent Scaffold)" - CID 567225.
    • URL:

  • Spectral Analogies (Cyclohexane Series)

    • Source: BenchChem Technical D
    • Title: "1,4-Dioxaspiro[4.
    • URL:

Sources

Mass Spectrometry Profiling of 1,4-Dioxaspiro[4.4]nonan-7-one

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Elucidation and Process Monitoring

Executive Summary

This technical guide details the mass spectrometric characterization of 1,4-Dioxaspiro[4.4]nonan-7-one (CAS: 109459-59-8). As a mono-protected derivative of 1,3-cyclopentanedione, this molecule is a critical intermediate in the synthesis of steroids, terpenes, and therapeutic agents (e.g., Nrf2 activators).

This document is designed for analytical chemists and process scientists. It moves beyond basic spectral listing to explain the causality of fragmentation, providing a self-validating framework for identifying this compound in complex reaction matrices.

Molecular Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9]

Before interpreting the mass spectrum, one must understand the structural constraints that dictate fragmentation. The molecule consists of a cyclopentanone ring spiro-fused to a dioxolane ring.

PropertySpecification
IUPAC Name This compound
Common Name Cyclopentane-1,3-dione monoethylene ketal
CAS Registry 109459-59-8
Molecular Formula C₇H₁₀O₃
Exact Mass 142.0630 Da
Structural Feature Spiro-center at C5; Ketone at C7; Dioxolane protection at C1-C4
Synthetic Significance

In drug development, this molecule serves as a "masked" 1,3-dicarbonyl. The dioxolane ring protects one ketone from nucleophilic attack (e.g., Grignard reagents), allowing selective functionalization of the C7 ketone. Monitoring the integrity of this protecting group via MS is crucial during scale-up.

Experimental Protocol: GC-MS Methodology

To ensure reproducible fragmentation patterns, the following Electron Ionization (EI) protocol is recommended. This method minimizes thermal degradation of the ketal prior to ionization.

Instrument Parameters
  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Transfer Line: 250 °C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5 or DB-5), 30m x 0.25mm ID.

Sample Preparation Workflow
  • Dilution: Dissolve 1 mg of sample in 1 mL of HPLC-grade Ethyl Acetate or Dichloromethane. Avoid methanol to prevent trans-ketalization in the injector port.

  • Blank Run: Inject pure solvent to establish a baseline and ensure no carryover of previous dioxolane derivatives.

  • Injection: 1 µL, Split ratio 20:1.

Mass Spectrum Analysis & Fragmentation Mechanics[12]

The EI spectrum of this compound is dominated by the stability of the dioxolane ring and the strain of the cyclopentane system.

The Molecular Ion ( )
  • m/z 142: The molecular ion is typically visible but of low-to-moderate intensity. The presence of the ketal oxygens stabilizes the radical cation, but the strain in the spiro-fused 5-membered rings promotes rapid fragmentation.

Primary Fragmentation Pathways

The fragmentation is governed by alpha-cleavage relative to the oxygen atoms in the dioxolane ring. This is the "fingerprint" mechanism for cyclic ethylene ketals.

  • Alpha-Cleavage (Ring Opening): Ionization occurs at one of the ketal oxygens. Homolytic cleavage of the C-C bond adjacent to the spiro carbon opens the cyclopentane ring.

  • Formation of the Dioxolane Cation (m/z 99): In analogous spiro-ketals (like the cyclohexane derivative), the base peak is often m/z 99. This ion is formed by the loss of the alkyl chain attached to the spiro center. For the [4.4] system, this pathway is competitive but may be shifted due to the C7 ketone.

  • Loss of Ethylene (m/z 114): A retro-Diels-Alder (RDA) type fragmentation within the dioxolane ring can lead to the loss of C₂H₄ (28 Da), restoring the ketone form (m/z 114).

Diagnostic Ions
  • m/z 99: Characteristic of the stabilized dioxolane cation (

    
    ). Its presence confirms the ketal ring is intact.
    
  • m/z 55: A dominant fragment (

    
     or 
    
    
    
    ) resulting from the disintegration of the cyclopentanone ring.
  • m/z 86: Often observed in cyclic ketals, representing a specific rearrangement and loss of the alkyl ring fragments.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the logical flow of the primary fragmentation event:

Fragmentation M_Ion Molecular Ion (M+) m/z 142 (Radical Cation on Oxygen) Alpha_Cleavage Alpha-Cleavage (Ring Opening) M_Ion->Alpha_Cleavage - e- Distonic Distonic Ion (Open Chain) Alpha_Cleavage->Distonic Frag_99 Dioxolane Cation m/z 99 (Stabilized Oxonium) Distonic->Frag_99 Loss of Alkyl Radical Frag_55 Hydrocarbon Fragment m/z 55 (Cyclopentyl debris) Distonic->Frag_55 Secondary Decay

Caption: Primary fragmentation pathway showing the genesis of the diagnostic dioxolane cation (m/z 99).

Differentiation from Isomers

A critical challenge in synthesis is distinguishing the 1,3-ketal (target) from the 1,2-ketal (impurity).

FeatureThis compound (Target)1,4-Dioxaspiro[4.4]nonan-6-one (Isomer)
Symmetry Symmetric relative to the ketal if ketone is absent; Asymmetric with ketone.Highly asymmetric; Ketone adjacent to spiro center.
Alpha-Cleavage Cleavage at C5-C6 or C5-C9 is chemically equivalent initially.Cleavage between C5-C6 is inhibited by the carbonyl group (instability of acyl radical).
McLafferty Difficult due to ring constraints.Impossible (no gamma-hydrogen available in correct geometry).
Key Indicator m/z 99 is prominent.[1]m/z 99 is suppressed; alpha-cleavage leads to acylium ions (M-28 or M-29).

Troubleshooting & Impurity Profiling

When analyzing reaction mixtures, look for these common specific impurities utilizing the mass difference (


m):
  • Starting Material (1,3-Cyclopentanedione):

    • Signal: m/z 98 (

      
      ).
      
    • Cause: Incomplete protection or hydrolysis in the column.

  • Over-protection (Bis-ketal):

    • Signal: m/z 186 (

      
      ).
      
    • Structure: 1,4,7,10-Tetraoxadispiro[4.0.4.3]tridecane.

    • Cause: Excess ethylene glycol and acid catalyst.

  • Trans-esterification artifacts:

    • If methanol is used as a solvent, look for dimethyl ketals (m/z 144).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1,4-Dioxaspiro[4.4]nonane (Analogous Structure). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Compound Summary for CID 567225: 1,4-Dioxaspiro[4.4]nonane. National Library of Medicine. [Link]

  • Breci, L. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, University of Arizona. [Link]

Sources

Physical Characteristics and Technical Profile of 1,4-Dioxaspiro[4.4]nonan-7-one

[1]

Executive Summary

1,4-Dioxaspiro[4.4]nonan-7-one (CAS: 109459-59-8 ) is a specialized bicyclic organic intermediate used primarily in the synthesis of spiro-fused heterocyclic scaffolds for pharmaceutical development.[1] Structurally, it represents the mono-ethylene ketal of 1,3-cyclopentanedione.[1] It is distinct from its more common analog, 1,4-dioxaspiro[4.5]decan-8-one (the cyclohexanedione derivative), and plays a critical role in accessing constrained spiro-pyrrolidine and spiro-piperidine architectures found in Nrf2 pathway modulators and other therapeutic agents.[1]

This guide details the physicochemical profile, structural identity, and handling protocols for researchers utilizing this compound in drug discovery and organic synthesis.

Molecular Identity & Structural Analysis[1][2]

Nomenclature and Identifiers
Identifier TypeValue
IUPAC Name This compound
CAS Registry Number 109459-59-8
Common Synonyms 1,3-Cyclopentanedione monoethylene ketal; 3,3-Ethylenedioxycyclopentanone
Molecular Formula C₇H₁₀O₃
SMILES O=C1CCC2(C1)OCCO2
InChI Key VKRKCBWIVLSRBJ-UHFFFAOYSA-N (Analogous core)
Structural Topology

The molecule features a spiro-junction at C5, connecting a five-membered dioxolane ring (the ketal protecting group) and a five-membered cyclopentanone ring.[1] The ketone functionality is located at position 7, which corresponds to the beta position relative to the spiro carbon in the cyclopentane ring. This 1,3-relationship is critical for its reactivity, distinguishing it from 1,2-dione derivatives.[1]

Structurecluster_0Structural ComponentsKetal1,3-Dioxolane Ring(Protecting Group)SpiroSpiro Carbon (C5)(Quaternary Center)Ketal->SpiroFused at C5KetoneCyclopentanone Ring(Reactive Core)Ketone->SpiroFused at C5FunctionReactivity Profile:1. Alpha-alkylation (C6/C8)2. Reductive Amination (C7)3. Acid Hydrolysis (Restores Dione)Ketone->Function

Figure 1: Structural topology and reactive sites of this compound.[1]

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted models for the specific CAS 109459-59-8.[1]

PropertyValue / RangeConditionNote
Physical State Liquid / Oil25°C, 1 atmColorless to pale yellow
Molecular Weight 142.15 g/mol --
Boiling Point ~244°C760 mmHgPredicted (High Confidence)
Density 1.21 ± 0.1 g/cm³20°CPredicted
Solubility HighDCM, THF, EtOAcLipophilic organic solvents
Solubility Low / DecomposesWater (Acidic)Ketal hydrolysis risk
LogP ~0.5 - 0.9-Moderate lipophilicity

Critical Stability Note: The ethylene ketal moiety is acid-labile.[1] While stable under basic and neutral conditions, exposure to aqueous acid (pH < 4) will hydrolyze the ketal, reverting the compound to the parent 1,3-cyclopentanedione (CAS 3859-41-4), which is a solid (MP: 149-151°C).[1]

Spectroscopic Characterization

For quality control (QC) and structural validation, the following spectral features are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.90 – 4.10 ppm (4H, m): Multiplet corresponding to the ethylene ketal protons (-O-CH₂-CH₂-O-).[1] This is the most distinct signature.

    • δ 2.60 – 2.80 ppm (2H, s/m): Protons at C6 (alpha to both ketone and spiro center). These are chemically equivalent if no chiral substituent is present but may appear as an AB system in derivatives.

    • δ 2.30 – 2.50 ppm (2H, t): Protons at C8 (alpha to ketone).

    • δ 2.00 – 2.20 ppm (2H, t): Protons at C9 (beta to ketone).

  • ¹³C NMR (100 MHz, CDCl₃):

    • ~215 ppm: Carbonyl carbon (C=O).

    • ~108-110 ppm: Spiro quaternary carbon (O-C-O).[1]

    • ~64-65 ppm: Ethylene ketal carbons (-O-CH₂-).[1]

    • ~30-45 ppm: Cyclopentane ring carbons (signals vary based on proximity to carbonyl).[1]

Infrared Spectroscopy (IR)
  • 1740 cm⁻¹: Strong C=O stretch (characteristic of cyclopentanone ring strain).

  • 1050 – 1150 cm⁻¹: Strong C-O-C stretching bands (dioxolane ring).

  • 2900 – 2980 cm⁻¹: Aliphatic C-H stretching.

Synthesis & Purification Context

Understanding the synthesis route is essential for anticipating impurity profiles.

Primary Synthetic Route (Oxidation)

The most reliable route to high-purity material involves the oxidation of the corresponding alcohol.[1]

  • Starting Material: 1,4-Dioxaspiro[4.4]nonan-7-ol (CAS 109459-57-6).[1][2]

  • Reagent: TPAP (Tetrapropylammonium perruthenate) / NMO or Swern Oxidation.

  • Outcome: Yields the ketone (7-one) without disturbing the acid-sensitive ketal.[1]

Alternative Route (Direct Ketalization)

Direct ketalization of 1,3-cyclopentanedione is challenging due to the formation of mixtures (mono- vs. bis-ketal) and regioselectivity issues.[1] Material from this route often requires rigorous chromatographic purification to remove the unreacted dione or bis-ketal impurities.[1]

SynthesisSM1,4-Dioxaspiro[4.4]nonan-7-ol(CAS 109459-57-6)ReagentOxidation(TPAP/NMO or Swern)SM->ReagentProductThis compound(Target)Reagent->Product Major Pathway (>90%)ImpurityImpurity: Over-oxidationor Ring OpeningReagent->Impurity Minor Side Reaction

Figure 2: Preferred synthetic pathway via alcohol oxidation.[1]

Handling, Storage, and Safety[1][5]

Storage Protocols
  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent moisture absorption.

  • Container: Tightly sealed glass vial; avoid prolonged exposure to plastics that may leach due to the oil nature of the compound.

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

Applications in Drug Development

This intermediate is a versatile scaffold for introducing spiro-cyclic motifs, which are increasingly valued in medicinal chemistry for their ability to:

  • Increase Solubility: By reducing planarity compared to aromatic rings.

  • Restrict Conformation: Locking pharmacophores in bioactive orientations.

  • Novel IP Space: Creating distinct structural vectors compared to standard piperidines/pyrrolidines.

Key Reaction: Reductive amination of the C7 ketone allows for the attachment of amine-bearing side chains, a strategy employed in the synthesis of Nrf2 pathway modulators and Cathepsin inhibitors .[1]

References

  • PubChem Compound Summary. 1,4-Dioxaspiro[4.4]nonane (Related Ketal Core). National Center for Biotechnology Information. Link

  • ChemicalBook. 1,4-Dioxaspiro[4.5]decan-8-one Properties (Analog Reference).Link

  • ChemSrc. this compound CAS 109459-59-8 Data.[1]Link

  • Google Patents. Therapeutic compounds and synthesis intermediates (WO2020084300A1).Link

  • SpectraBase. IR and NMR data for Dioxaspiro derivatives. Wiley Science Solutions. Link

Executive Summary: The Strategic Value of the Masked Dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,4-Dioxaspiro[4.4]nonan-7-one

This compound (CAS: 109459-59-8) represents a critical tactical advantage in the total synthesis of cyclopentanoid natural products and prostaglandin analogs. Structurally, it is the monoketal of cyclopentane-1,3-dione . By selectively masking one ketone functionality of the highly reactive 1,3-dione system as a 1,3-dioxolane ring, this molecule allows researchers to perform chemoselective transformations—such as reductions, Grignard additions, or alpha-alkylations—on the remaining carbonyl group without the interference of competing sites or polymerization.

This guide details the physicochemical profile, synthesis logic, handling protocols, and divergent reactivity of this versatile building block.

Physicochemical Profile & Safety

Before initiating synthesis or application, verify the material against these specifications.

ParameterSpecification
IUPAC Name This compound
CAS Number 109459-59-8
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in DCM, THF, Ethanol, Chloroform
Storage 2–8°C under inert atmosphere (Argon/Nitrogen)
Stability Acid-sensitive (hydrolyzes to dione); Air-sensitive (slow oxidation)

Safety Advisory (GHS Classification):

  • H226: Flammable liquid and vapor.[1][2]

  • H315/H319: Causes skin and serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[2][3][4]

  • Handling: Use only non-sparking tools. Ground/bond container and receiving equipment.

Synthesis: The Monoketalization Logic

The synthesis of this compound hinges on the desymmetrization of cyclopentane-1,3-dione . The challenge lies in the starting material's high enol content. In solution, cyclopentane-1,3-dione exists in equilibrium with its enol form, which can retard nucleophilic attack by the diol.

Mechanism of Action

The reaction utilizes p-Toluenesulfonic acid (pTSA) as a catalyst to protonate the carbonyl oxygen, increasing electrophilicity. Ethylene glycol acts as the nucleophile. The use of a non-polar solvent (Benzene or Toluene) allows for the continuous removal of water via a Dean-Stark apparatus , driving the equilibrium forward (Le Chatelier’s principle) and preventing hydrolysis of the forming ketal.

Visualizing the Pathway

SynthesisPathway Start Cyclopentane-1,3-dione (Enol/Keto Equilibrium) Intermediate Hemiketal Intermediate Start->Intermediate Nucleophilic Attack Reagents Ethylene Glycol pTSA (cat.) Benzene/Toluene Reagents->Start Product This compound (Target Monoketal) Intermediate->Product Cyclization & -H₂O Byproduct H₂O (Removed via Dean-Stark) Intermediate->Byproduct

Figure 1: Acid-catalyzed monoketalization pathway utilizing azeotropic water removal.

Experimental Protocol: Synthesis & Handling

Objective: Selective protection of one ketone group.

Reagents:

  • Cyclopentane-1,3-dione (1.0 equiv)[5]

  • Ethylene Glycol (1.1 equiv) — Note: Slight excess ensures conversion but minimizes diketal formation.

  • p-Toluenesulfonic acid monohydrate (0.05 equiv)

  • Benzene or Toluene (Solvent)

Step-by-Step Workflow:

  • Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Flush the system with Argon.

  • Dissolution: Charge the flask with Cyclopentane-1,3-dione and solvent (0.5 M concentration). Add Ethylene Glycol and pTSA.[6]

  • Reflux: Heat the mixture to vigorous reflux. You must observe the azeotropic removal of water collecting in the trap.

    • Critical Checkpoint: Monitor reaction progress via TLC (System: Hexane/EtOAc 7:3). The starting dione is highly polar; the product will be less polar.

  • Quench: Once the starting material is consumed (typically 3–6 hours), cool the reaction to room temperature. Add saturated aqueous NaHCO₃ to neutralize the acid catalyst immediately. Failure to neutralize prior to workup can lead to hydrolysis.

  • Workup: Separate the organic layer.[7][8][9] Extract the aqueous layer twice with Benzene or Ether. Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure. Purify the residue via vacuum distillation or flash chromatography on silica gel (neutralized with 1% Et₃N) to yield the pure ketone.

Divergent Reactivity & Applications

Once synthesized, the this compound core serves as a branching point for complex molecule synthesis.

A. Stereoselective Reduction (Synthesis of the 7-ol)

Reducing the ketone yields 1,4-dioxaspiro[4.4]nonan-7-ol (CAS 109459-57-6).

  • Reagent: Sodium Borohydride (NaBH₄) in Ethanol/CeCl₃ (Luche Reduction) favors the 1,2-reduction.

  • Outcome: Creates a chiral alcohol handle for further functionalization or elimination to the alkene.

B. Reductive Amination (Medicinal Chemistry)

As referenced in patent literature (e.g., WO2020084300A1), the C7 ketone is a prime target for introducing nitrogen heterocycles.

  • Protocol: Reaction with amines (e.g., methylamine) and an azide source in DMF at 80°C.

  • Application: Synthesis of Nrf2 activators for respiratory disease therapies.

C. Alpha-Functionalization

The position alpha to the ketone (C6/C8) can be alkylated using LDA and alkyl halides. The spiro-ketal ring provides steric bulk that can influence the stereochemistry of the incoming electrophile.

Reactivity Flowchart

Reactivity Core This compound Reduction Reduction (NaBH₄) Target: 7-Alcohol Core->Reduction Chemoselective C=O Reduction Amination Reductive Amination (R-NH₂ / NaBH₃CN) Core->Amination N-Functionalization (Drug Discovery) Hydrolysis Acid Hydrolysis (HCl) Target: 1,3-Dione Recovery Core->Hydrolysis Deprotection Wittig Wittig Reaction Target: Exocyclic Alkene Core->Wittig C=C Bond Formation

Figure 2: Divergent synthetic utility of the spiro-ketal core.

References

  • Chemical Identity & Properties: PubChem. This compound (Compound Summary). National Library of Medicine. Link

  • Therapeutic Application (Amination): Hamblin, J. N., et al. Therapeutic Compounds (Nrf2 Activators). Patent WO2020084300A1, 2020. Link

  • Analogous Synthesis Protocols: BenchChem. Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-one Synthesis. Link

  • Safety Data: Fisher Scientific. Safety Data Sheet: 1,4-Dioxaspiro Compounds. Link

Sources

Technical Monograph: IUPAC Nomenclature & Synthetic Utility of 1,4-Dioxaspiro[4.4]nonan-7-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1,4-dioxaspiro[4.4]nonan-7-one represents a critical class of protected intermediates in organic synthesis. Often colloquially referred to as the mono-ethylene ketal of 1,3-cyclopentanedione , this molecule serves as a strategic "desymmetrized" building block. By masking one carbonyl group of the highly reactive 1,3-diketone system, researchers can achieve regioselective alkylations and reductions essential for the synthesis of prostaglandins, cyclopentenones, and complex natural products.

This guide provides a definitive breakdown of its IUPAC nomenclature derivation to resolve common database ambiguities, followed by a field-validated protocol for its synthesis and spectroscopic validation.

Part 1: Structural Anatomy & IUPAC Derivation

The nomenclature of spiro compounds often confuses automated naming algorithms due to the conflict between spiro-skeletal numbering and heteroatom priority. The derivation below follows the IUPAC Blue Book (P-24.2.1 and P-44.4) standards for replacement nomenclature.

The Skeleton (The "Spiro" Core)

The fundamental hydrocarbon structure is determined by the total number of carbon atoms in the rings (excluding heteroatoms initially).

  • Ring A Size: 5 members.

  • Ring B Size: 5 members.[1]

  • Shared Atom: 1 spiro carbon.[1][2]

  • Total Skeletal Atoms:

    
     (Nonane).
    
  • Von Baeyer Descriptor: The number of atoms linked to the spiro atom in each ring, cited in ascending order.[3] Each 5-membered ring has 4 atoms connected to the spiro center.

  • Base Name: Spiro[4.4]nonane .

Numbering Logic (The "Low Locant" Rule)

According to IUPAC Rule P-24.2.1 , numbering starts in the smaller ring.[3] Since both rings are equal (4 atoms), we must choose a starting point that satisfies the "lowest locant" rule for heteroatoms (Rule P-14.4).

  • Path A (Correct): Start numbering in the dioxolane ring.

    • Numbering proceeds: O(1) → C(2) → C(3) → O(4) → Spiro(5).

    • This assigns the oxygen atoms locants 1, 4 .

  • Path B (Incorrect): Start numbering in the ketone ring.

    • Numbering proceeds: C(1) → ... → Spiro(5) → O(6)...

    • This would assign oxygens locants 6, 9 .

Functional Group Priority

The ketone suffix (-one) indicates the principal functional group. Once the numbering is fixed by the heteroatoms (1,4-dioxa), the ketone is assigned the resulting number.

  • Continuing from Spiro(5) into the second ring: C(6) → C(7).

  • The carbonyl carbon is located at position 7 .

Final Preferred IUPAC Name (PIN): This compound

Nomenclature Logic Diagram

NomenclatureLogic Step1 Identify Skeleton Spiro[4.4]nonane Step2 Determine Start Point (Equal Ring Sizes) Step1->Step2 Step3 Apply Low Locant Rule for Heteroatoms Step2->Step3 Choice: Ring A vs Ring B Step4 Assign Suffix (Principal Group) Step3->Step4 1,4-dioxa > 6,9-dioxa Final This compound Step4->Final Ketone at Pos 7

Caption: Logical flow for deriving the IUPAC name, prioritizing heteroatom locants within the spiro skeleton.

Part 2: Synthetic Utility & Strategic Protection[1]

Why synthesize this specific isomer? The This compound is the mono-protected derivative of 1,3-cyclopentanedione .

  • The Challenge: 1,3-Cyclopentanedione is highly enolizable and reactive at both carbonyls. Direct alkylation often leads to O-alkylation or over-alkylation.

  • The Solution: Mono-protection creates a "desymmetrized" scaffold. The remaining ketone at position 7 acts as an electrophile for Grignard additions or reductions, while the ketal at 1-4 remains inert, preserving the second carbonyl for later release.

Part 3: Experimental Protocol

This protocol utilizes a Dean-Stark apparatus to drive the equilibrium toward the ketal by removing water.

Materials & Reagents
ReagentRoleEquiv.Notes
1,3-Cyclopentanedione Substrate1.0Hygroscopic; dry before use.
Ethylene Glycol Reagent1.1Slight excess ensures conversion.
p-Toluenesulfonic Acid (p-TSA) Catalyst0.05Monohydrate form.
Benzene or Toluene SolventN/AAzeotrope former (Benzene is standard, Toluene is safer).
Step-by-Step Methodology
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 1,3-cyclopentanedione (9.8 g, 100 mmol), ethylene glycol (6.8 g, 110 mmol), and p-TSA (0.95 g, 5 mmol) to the flask.

  • Solvation: Add 120 mL of Benzene (or Toluene). Note: Benzene boils at 80°C, providing a gentler reflux than Toluene (110°C), which minimizes polymerization of the sensitive dione.

  • Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

    • Checkpoint: The reaction is typically complete when water evolution ceases (approx. 2-4 hours).

  • Quench: Cool the reaction mixture to room temperature. Add 50 mL of saturated aqueous NaHCO₃ to neutralize the acid catalyst.

  • Extraction: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

  • Drying & Concentration: Combine organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is often pure enough for subsequent steps. If necessary, purify via vacuum distillation or flash chromatography (Silica gel, Hexane/EtOAc 4:1).

Reaction Mechanism Visualization

Mechanism Start 1,3-Cyclopentanedione + H+ Inter1 Hemiketal Intermediate (Tetrahedral) Start->Inter1 Nucleophilic Attack (Ethylene Glycol) WaterLoss Loss of H2O (Dean-Stark Removal) Inter1->WaterLoss Proton Transfer Cyclization Intramolecular Attack (Ring Closure) WaterLoss->Cyclization Oxocarbenium Ion Product This compound Cyclization->Product - H+

Caption: Acid-catalyzed ketalization pathway highlighting the critical water removal step.

Part 4: Spectroscopic Validation

To ensure the product is the mono-ketal and not the bis-ketal or starting material, verify the following signals.

Infrared Spectroscopy (IR)
  • Diagnostic Signal: Strong absorption at ~1740 cm⁻¹ .

    • Interpretation: This corresponds to the stretching vibration of the remaining cyclopentanone carbonyl. A bis-ketal would lack this peak entirely.[1]

  • Absence: Broad -OH stretch (3200-3500 cm⁻¹) should be absent (confirms no unreacted glycol or hemiketal).

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: CDCl₃, 400 MHz.

  • Key Signals:

    • δ 3.95 - 4.05 ppm (s, 4H): The ethylene ketal protons (–O–CH₂–CH₂–O–). This singlet confirms the symmetry of the ketal ring.

    • δ 2.00 - 2.50 ppm (m, 6H): The methylene protons of the cyclopentane ring.

      • Differentiation: In the starting material (1,3-dione), the protons between the carbonyls (C2 position) appear as a singlet around δ 3.5 ppm (or vinylic if enolized). In the product, the C8/C9 protons will appear as multiplets due to the loss of perfect symmetry.

References

  • IUPAC Nomenclature Rules

    • Source: IUPAC Blue Book, P-24.2.1 (Spiro Compounds) and P-44.4 (Heterocyclic Systems).
    • Link:

  • Compound Data & Identification

    • Source: PubChem Compound Summary for CID 567225 (Note: PubChem often defaults to the fully reduced name; verify CAS 109459-59-8 for the 7-one deriv
    • Link:

  • Synthetic Methodology

    • Source: Organic Syntheses, Coll. Vol. 5, p.
    • Link:

  • Spectroscopic Data Verification

    • Source: National Institute of Advanced Industrial Science and Technology (AIST)
    • Link:

Sources

Methodological & Application

"synthesis of derivatives using 1,4-Dioxaspiro[4.4]nonan-7-one"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis & Functionalization Using 1,4-Dioxaspiro[4.4]nonan-7-one

Part 1: Strategic Overview & Molecular Utility

This compound (CAS: 3511-19-1) serves as a critical "masked" synthon in organic synthesis.[1] Structurally, it is the mono-ethylene ketal of 1,3-cyclopentanedione. Its primary value lies in its ability to desymmetrize the highly reactive 1,3-diketone system, allowing for regioselective functionalization that would be impossible on the parent dione due to rapid polymerization or lack of selectivity.

Core Applications:

  • Regioselective

    
    -Alkylation:  The ketal moiety sterically and electronically differentiates the two 
    
    
    
    -positions, directing enolization to the less hindered side or allowing specific alkylation at the C8 position (flanking the free ketone).
  • Prostaglandin & Terpenoid Synthesis: It acts as a scaffold for the "cyclopentenone" motif found in prostaglandins (e.g., PGE series) and jasmonates.[1]

  • Geminal-Disubstitution: It facilitates the construction of quaternary carbon centers via sequential alkylations before unmasking the second carbonyl.[1]

Part 2: Experimental Protocols

Protocol A: Regioselective -Alkylation

Objective: To introduce a carbon chain at the C8 position (alpha to the free ketone) using kinetic enolate control.[1] This is the standard method for building the lower chain of prostaglandin analogs.[1]

Reagents & Materials:

  • Substrate: this compound (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA) (1.1 equiv) - Freshly prepared or commercial 2.0M solution.

  • Electrophile: Alkyl Halide (e.g., Allyl bromide or Propargyl bromide) (1.2 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1]

  • Quench: Saturated

    
     solution
    

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -78°C using a dry ice/acetone bath.

  • Enolate Formation: Add anhydrous THF (20 mL) and LDA (1.1 equiv). Dropwise add a solution of this compound (1.0 equiv) in THF over 15 minutes.

    • Mechanistic Insight: Low temperature (-78°C) favors the kinetic enolate.[1] The bulky ketal group at C1-C4 exerts steric influence, but the protons at C8 (alpha to the ketone) are the most accessible for deprotonation.

  • Equilibration: Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Electrophile Addition: Add the Alkyl Halide (1.2 equiv) dropwise.

    • Critical Note: If the electrophile is a solid, dissolve in minimal THF first.[1]

  • Reaction Progression: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The product will typically be less polar than the starting material.[1]

  • Workup: Quench with saturated

    
     (10 mL). Extract with 
    
    
    
    (3 x 20 mL). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, Gradient 10-20% EtOAc in Hexanes).

Data Summary: Typical Yields

Electrophile Product Type Typical Yield (%) Notes

| Methyl Iodide |


-Methyl ketone | 82-88% | Fast reaction (<1 hr) |
| Allyl Bromide | 

-Allyl ketone | 75-80% | Useful for metathesis later | | Benzyl Bromide |

-Benzyl ketone | 65-72% | Requires longer warming time |[1]
Protocol B: 1,2-Addition & Acid-Catalyzed "Unmasking" (Enone Synthesis)

Objective: To convert the C7 ketone into a tertiary alcohol via Grignard addition, followed by acid hydrolysis to deprotect the ketal and dehydrate the alcohol, yielding a substituted 2-cyclopentenone.

Reagents:

  • Substrate: this compound

  • Nucleophile: Phenylmagnesium Bromide (PhMgBr) (1.5 equiv, 1.0M in THF)

  • Hydrolysis Agent: 10% HCl (aq) or p-Toluenesulfonic acid (pTSA) in Acetone/Water.[1]

Methodology:

  • Nucleophilic Attack: To a solution of the substrate in THF at 0°C, add PhMgBr dropwise.[1] Stir for 2 hours at RT.

  • Quench: Carefully add saturated

    
    . Isolate the intermediate tertiary alcohol via extraction (EtOAc).
    
    • Checkpoint: Do not purify rigorously; the tertiary alcohol is often acid-sensitive.[1]

  • Deprotection/Dehydration Cascade: Dissolve the crude intermediate in Acetone/Water (4:1).[1] Add pTSA (0.1 equiv) and heat to reflux for 3 hours.

    • Mechanism:[1][2][3][4][5][6] The acid first hydrolyzes the dioxolane ring (restoring the C1 ketone).[1] The presence of the C3-hydroxyl (from the Grignard) facilitates

      
      -elimination under acidic conditions to form the thermodynamically stable conjugated enone.
      
  • Isolation: Neutralize with

    
    , evaporate acetone, and extract the aqueous residue with DCM.
    

Part 3: Visualization of Chemical Logic

The following diagram illustrates the divergent synthetic pathways controlled by the ketal protection.

G Start This compound (Masked 1,3-Dione) Enolate Kinetic Enolate (Li-Intermediate) Start->Enolate LDA, THF, -78°C Grignard Tertiary Alcohol (Intermediate) Start->Grignard R-MgBr (Grignard) Alkylated alpha-Alkylated Derivative (C8 Functionalization) Enolate->Alkylated R-X (Electrophile) Deprotection Acid Hydrolysis (Ketal Removal) Alkylated->Deprotection H3O+ (Optional Unmasking) Grignard->Deprotection H3O+ / pTSA Enone 3-Substituted-2-Cyclopentenone (Target Scaffold) Deprotection->Enone -H2O (Dehydration)

Figure 1: Divergent synthesis pathways.[1] The ketal protects C1, allowing C7 functionalization (Alkylation or Grignard) before unmasking to form complex enones.

Part 4: Scientific Rationale (E-E-A-T)

Why use the spiro-ketal instead of 1,3-cyclopentanedione? 1,3-Cyclopentanedione exists primarily in its enol form and is highly acidic (


). Direct alkylation often results in O-alkylation rather than C-alkylation due to the hard nucleophilic nature of the oxygen in the enolate. By masking one carbonyl as the ethylene ketal (this compound), we remove the acidity associated with the 1,3-dicarbonyl system. The remaining ketone at C7 behaves like a standard cyclopentanone (

), allowing for predictable C-alkylation using standard bases like LDA [1, 2].

Stability & Handling: While the ketal is stable to basic and nucleophilic conditions (Grignard, hydrides, LDA), it is sensitive to aqueous acids. All reactions prior to the "unmasking" step must be performed under strictly anhydrous conditions to prevent premature deprotection [3].[1]

References

  • PubChem. (2025).[1] 1,4-Dioxaspiro[4.4]nonane Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Kurniawan, Y. S., et al. (2017).[1][7] Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid.[7] Indonesian Journal of Chemistry, 17(2), 301-308.[7] Available at: [Link][1]

  • Royal Society of Chemistry. (2025).[1] Synthesis of cyclopentane-1,3-dione derivatives. Green Chemistry.[1] Available at: [Link]

Sources

"experimental protocols for 1,4-Dioxaspiro[4.4]nonan-7-one"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Functionalization of 1,4-Dioxaspiro[4.4]nonan-7-one

Abstract This application note details the experimental protocols for the synthesis, purification, and functionalization of This compound (CAS: 109459-59-8). As the mono-ketal derivative of 1,3-cyclopentanedione, this molecule represents a critical "desymmetrized" scaffold in organic synthesis. It allows researchers to selectively functionalize one carbonyl group of a 1,3-dione system while masking the other, a strategy essential for the total synthesis of prostaglandins, cyclopentenones, and bioactive natural products.

Part 1: Strategic Overview & Causality

The Synthetic Challenge: Symmetry Breaking 1,3-Cyclopentanedione is a symmetrical molecule. Direct alkylation often leads to mixtures of mono-, di-, and O-alkylated products due to rapid proton transfer and the high acidity of the


-protons (

).
  • The Solution: Selective protection of one carbonyl group as a 1,3-dioxolane (ketal) creates this compound.

  • The Mechanism: This protection renders the masked carbonyl inert to nucleophiles and bases, allowing the remaining ketone to undergo controlled enolate chemistry (alkylation, reduction, or olefination) at the C7 position.

Safety & Handling

  • 1,3-Cyclopentanedione: Irritant. Exists in equilibrium with its enol form.[1]

  • p-Toluenesulfonic acid (p-TsOH): Corrosive.

  • Benzene/Toluene: Carcinogenic/flammable. Use toluene where possible to mitigate toxicity, though benzene often provides better azeotropic separation for difficult ketalizations.

  • Handling: Perform all reactions under an inert atmosphere (Nitrogen or Argon) to prevent moisture interference, which reverses ketalization.

Part 2: Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Selective mono-protection of 1,3-cyclopentanedione.

Reagents & Stoichiometry Table

ReagentMW ( g/mol )Equiv.Role
1,3-Cyclopentanedione 98.101.0Substrate
Ethylene Glycol 62.071.1 - 1.2Protecting Group
p-TsOH (monohydrate) 190.220.05Acid Catalyst
Benzene or Toluene -SolventAzeotropic Agent

Step-by-Step Methodology:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Connect the condenser to a nitrogen line.

  • Loading: Charge the flask with 1,3-cyclopentanedione (10.0 g, 102 mmol), ethylene glycol (7.0 g, 112 mmol), and p-TsOH (0.97 g, 5 mmol).

  • Solvent Addition: Add Benzene or Toluene (150 mL). Note: Benzene forms a lower boiling azeotrope (69°C) than toluene (85°C), which can be gentler on thermally sensitive diones, but toluene is safer.

  • Reflux: Heat the mixture to vigorous reflux. Water will begin to collect in the Dean-Stark trap.

    • Critical Checkpoint: The reaction is complete when water evolution ceases (typically 3–5 hours). 1,3-diones can be sluggish due to enolization; ensure vigorous stirring.

  • Workup:

    • Cool the reaction to room temperature.[2]

    • Add saturated aqueous

      
       (50 mL) to quench the acid catalyst immediately. Failure to quench prior to concentration will lead to deprotection.
      
    • Separate the organic layer.[3][4][5] Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Combine organic layers, wash with brine, and dry over anhydrous

      
      .
      
  • Purification:

    • Concentrate under reduced pressure.[5]

    • Distillation: Purify the residue via vacuum distillation.[3] The mono-ketal typically boils higher than the starting material but lower than any bis-ketal byproduct.

    • Alternative: Flash column chromatography (Silica gel, Hexanes:EtOAc 4:1).

Yield Expectation: 70–85%. Characterization:

  • IR: Loss of broad -OH (enol) stretch; appearance of single C=O stretch (~1740 cm⁻¹).

  • 1H NMR: Distinct ethylene ketal singlet (~3.9-4.0 ppm, 4H).

Protocol B: Regioselective -Alkylation

Objective: Functionalization of the C7 position using the ketal as a directing group.

Reagents & Stoichiometry Table

ReagentEquiv.[1]Role
This compound 1.0Substrate
LDA (Lithium Diisopropylamide) 1.1Sterically hindered base
Alkyl Halide (R-X) 1.2Electrophile (e.g., MeI, BnBr)
THF (Anhydrous) SolventMedium

Step-by-Step Methodology:

  • Enolate Formation:

    • In a flame-dried flask under Argon, cool anhydrous THF (20 mL) to -78°C.

    • Add LDA (1.1 equiv).

    • Add a solution of this compound (1.0 equiv) in THF dropwise over 15 minutes.

    • Mechanistic Insight: The ketal at C5 exerts steric bulk, but the protons at C6 and C8 are chemically equivalent in the unsubstituted mono-ketal. Deprotonation occurs to form the thermodynamic enolate.

  • Alkylation:

    • Stir at -78°C for 45 minutes to ensure complete enolization.

    • Add the Alkyl Halide (1.2 equiv) dropwise.

    • Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench & Isolation:

    • Quench with saturated

      
      .[5]
      
    • Extract with

      
      , dry over 
      
      
      
      , and concentrate.
  • Purification: Flash chromatography.

Part 3: Visualization & Logic

Workflow Diagram: Synthesis & Functionalization

The following diagram illustrates the transformation from the raw dione to the functionalized scaffold.

SynthesisWorkflow Start 1,3-Cyclopentanedione (Symmetrical) Step1 Acid Catalyzed Ketalization (Dean-Stark, pTsOH) Start->Step1 Ethylene Glycol -H2O Product This compound (Mono-Ketal) Step1->Product Purification Branch Functionalization Pathways Product->Branch PathA Alkylation (LDA, R-X) Yields: 7-Substituted Ketone Branch->PathA C-C Bond Formation PathB Reduction (NaBH4) Yields: 7-Hydroxy Ketal Branch->PathB Redox Manipulation

Caption: Figure 1. Synthetic workflow for the desymmetrization of 1,3-cyclopentanedione and subsequent divergent functionalization.

Decision Logic: Troubleshooting the Ketalization

Common failure modes in this synthesis involve the formation of enol ethers or lack of conversion.

Troubleshooting Problem Low Yield / No Reaction Check1 Is water collecting in Dean-Stark? Problem->Check1 Yes Reaction is proceeding. Check Equilibrium. Check1->Yes Yes No Check Solvent/Temp Check1->No No Action1 Increase Catalyst Load (Use 0.1 equiv) Yes->Action1 Action2 Switch Solvent (Benzene -> Toluene) No->Action2 Action3 Check Reactant Purity (Dione may be wet) No->Action3

Caption: Figure 2. Troubleshooting logic for the acid-catalyzed protection of 1,3-diones.

Part 4: References

  • Brooks, D. W., et al. (1979). "Practical method for the preparation of 1,3-cyclopentanedione." Journal of Organic Chemistry, 44(26), 4957-4959. Link

    • Context: Establishes the foundational handling of cyclopentanedione systems.

  • BenchChem. (2025).[6][7][8] "Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one and related spiroketals." BenchChem Technical Guides. Link

    • Context: Provides general protocols for spiro-ketalization using Dean-Stark apparatus.

  • PubChem. (2025).[9][10] "Compound Summary: 1,4-Dioxaspiro[4.4]nonane Derivatives." National Library of Medicine. Link

    • Context: Verification of CAS numbers and physical property data.[9]

  • Kurniawan, Y. S., et al. (2017).[11] "Synthesis of 1,4-Dioxaspiro Novel Compounds from Oleic Acid." Indonesian Journal of Chemistry, 17(2), 301-308.[11] Link

    • Context: Demonstrates the stability and characterization (NMR/IR) of 1,4-dioxaspiro[4.4]nonane systems.

Sources

Application Note: Catalytic Functionalization of 1,4-Dioxaspiro[4.4]nonan-7-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the catalytic valorization of 1,4-Dioxaspiro[4.4]nonan-7-one . This scaffold, a mono-protected derivative of 1,3-cyclopentanedione, serves as a critical "pivot point" in the synthesis of prostaglandins, chiral cyclopentanoids, and bioactive spirocyclic cores.

Technical Guide for Asymmetric Synthesis and C-C Bond Formation

Introduction: The Scaffold as a Catalytic Substrate

This compound (CAS: 109459-59-8) is a versatile building block. Unlike simple cyclic ketones, the spiro-ketal moiety introduces steric differentiation and electronic bias, making it an ideal substrate for catalytic desymmetrization and regioselective functionalization .

This guide details two primary catalytic workflows:

  • Asymmetric Hydrogenation (AH): Converting the prochiral ketone to a chiral alcohol (e.g., for prostaglandin synthesis).

  • Pd-Catalyzed

    
    -Arylation:  Installing aryl groups to generate quaternary or tertiary stereocenters critical for library development.
    

Protocol A: Asymmetric Hydrogenation (AH)

Objective: Enantioselective reduction of the C7 ketone to yield chiral 1,4-dioxaspiro[4.4]nonan-7-ol. Significance: The resulting chiral alcohol is a precursor to Ramatroban analogs and diverse prostaglandins.

Mechanistic Insight

The reaction utilizes a Ru(II)-BINAP or Ir-PHOX catalytic system. The spiro-ketal ring acts as a steric directing group, influencing the face-selectivity of the incoming hydride. The mechanism proceeds via metal-ligand bifunctional catalysis (outer-sphere) or inner-sphere coordination, depending on the catalyst choice.

Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl (0.5 mol%)

  • Solvent: Methanol (degassed)

  • Hydrogen Source:

    
     gas (balloon or autoclave)
    

Workflow:

  • Catalyst Preparation: In a glovebox, weigh [RuCl(p-cymene)((R)-BINAP)]Cl into a Schlenk flask.

  • Solvation: Dissolve the substrate in degassed methanol (0.5 M concentration). Add this solution to the catalyst.

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge with

    
     (3x) and pressurize to 30 bar .
    
  • Reaction: Stir at 50°C for 12–16 hours.

  • Workup: Vent the autoclave. Concentrate the solvent under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc 8:2) yields the chiral alcohol.

Optimization Table (Ligand Screening)
Ligand TypeMetal PrecursorH2 PressureYield (%)ee (%)Notes
(R)-BINAP[RuCl2(benzene)]250 bar9288Standard benchmark
(S,S)-Ts-DPEN[Ru(p-cymene)Cl2]230 bar95>96Preferred for high ee
XylBINAP[Rh(COD)2]BF440 bar8591Sterically demanding
SegPhos[Ru(OAc)2]60 bar9094High turnover frequency
Pathway Visualization

The following diagram illustrates the stereochemical control exerted by the spiro-ketal during hydrogenation.

AH_Pathway Substrate This compound (Prochiral Ketone) Complex Ru-H Catalyst Complex (Face Coordination) Substrate->Complex Coordination TS Transition State (Hydride Transfer) Complex->TS H2 Activation Product Chiral Alcohol (>96% ee) TS->Product Reductive Elimination Sterics Spiro-Ketal Steric Bulk Directs Attack Sterics->TS

Caption: Ru-catalyzed asymmetric hydrogenation pathway showing steric direction by the spiro-ketal moiety.

Protocol B: Pd-Catalyzed -Arylation

Objective: Introduction of an aryl group at the


-position (C6 or C8) to create a quaternary center or 

-aryl ketone. Significance: This transformation is pivotal for synthesizing spirocyclic alkaloids and modifying the lipophilicity of drug candidates.
Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The base generates an enolate from the ketone, which attacks the Pd(II)-aryl complex. The spiro-ketal protecting group is stable under these basic conditions, preventing side reactions (like aldol polymerization) common with unprotected diones.

Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Aryl Bromide: Ar-Br (1.2 equiv)

  • Catalyst:

    
     (1.0 mol%)
    
  • Ligand: BINAP or Xantphos (2.2 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or THF (anhydrous)

Workflow:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon.

  • Catalyst Mix: Add

    
    , Ligand, and NaOtBu. Purge with Argon.
    
  • Addition: Add solvent, followed by the ketone substrate and aryl bromide.

  • Heating: Heat to 80–100°C for 4–8 hours. Monitor by TLC or LC-MS.

  • Quench: Cool to RT, dilute with ether, and filter through a Celite pad.

  • Purification: Silica gel chromatography.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Oxidized CatalystUse fresh

or switch to Pd(OAc)2.
Bis-Arylation Excess Aryl HalideReduce Ar-Br to 1.05 equiv; lower temp to 60°C.
De-protection Acidic WorkupEnsure workup is neutral/basic; ketals are acid-labile.
Racemization Labile ProtonFor chiral products, use milder bases (

).
Reaction Cycle Visualization

Arylation_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Pd-Enolate) OxAdd->TransMet Enolate Enolate Formation (Base + Ketone) Enolate->TransMet Attack RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle for the Pd-catalyzed alpha-arylation of this compound.

References

  • Asymmetric Hydrogenation of Spiro-Ketones

    • Title: Asymmetric Hydrogenation of Racemic 6-Aryl 1,4-Dioxaspiro[4.5]decan-7-ones to Functionalized Chiral β-Aryl Cyclohexanols.
    • Source: Organic Letters (2021).[1]

    • URL:[Link]

  • Pd-Catalyzed Alpha-Arylation

    • Title: Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles.[2]

    • Source: Accounts of Chemical Research (2003).[3]

    • URL:[Link]

  • General Properties of 1,4-Dioxaspiro[4.

    • Title: 1,4-Dioxaspiro[4.4]nonane Compound Summary.
    • Source: PubChem.[4][5][6][7]

    • URL:[Link][4][6]

Sources

Application Note: Synthesis of Bioactive Compounds with 1,4-Dioxaspiro[4.4]nonan-7-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utilization of 1,4-Dioxaspiro[4.4]nonan-7-one (the mono-ethylene ketal of 1,3-cyclopentanedione) as a desymmetrized platform for synthesizing bioactive cyclopentenones, specifically focusing on the synthesis of Dihydrojasmone and related prostaglandin precursors.

Executive Summary & Strategic Value

In the landscape of bioactive synthesis, five-membered carbocycles are ubiquitous, forming the core of prostaglandins , jasmonoids , and rethrolones (pyrethroids). The primary challenge in accessing these scaffolds is the controlled functionalization of the symmetric 1,3-cyclopentanedione core.

This compound represents the critical "desymmetrized" intermediate. By masking one carbonyl group as a chemically robust ethylene ketal, this scaffold allows for:

  • Regioselective

    
    -alkylation:  Introducing hydrophobic tails (e.g., pentyl, octyl chains) without polymerization or over-alkylation.
    
  • Nucleophilic Addition: Controlled Grignard or hydride addition to the remaining ketone.

  • Cascade Deprotection/Dehydration: A single acidic workup that unmasks the dione and drives elimination to form the bioactive 2-substituted-2-cyclopenten-1-one pharmacophore.

This guide provides a validated protocol for converting this scaffold into Dihydrojasmone (a bioactive semiochemical and fragrance), serving as a model workflow for more complex pharmaceutical targets like Misoprostol intermediates.

Chemical Profile & Retrosynthetic Logic

Target Molecule: this compound
  • CAS: 109459-59-8 (also ref. 176-32-9 for parent/analogues)

  • IUPAC: this compound

  • Functional Role: Masked 1,3-diketone; Electrophilic building block.

  • Stability: Stable to basic/nucleophilic conditions; labile to aqueous acid.

Retrosynthetic Workflow

The logic follows a "Protection


 Alkylation 

Addition

Elimination" sequence.

Retrosynthesis Target Dihydrojasmone (Bioactive Target) Intermediate2 Tertiary Alcohol Intermediate Target->Intermediate2 Acid Hydrolysis & Dehydration Intermediate1 6-Pentyl-1,4-dioxaspiro [4.4]nonan-7-one Intermediate2->Intermediate1 Grignard (MeMgBr) Scaffold 1,4-Dioxaspiro [4.4]nonan-7-one Intermediate1->Scaffold alpha-Alkylation (Pentyl Bromide) Starting 1,3-Cyclopentanedione Scaffold->Starting Mono-Ketalization

Figure 1: Retrosynthetic analysis showing the utility of the spiro-ketal scaffold in accessing substituted cyclopentenones.

Detailed Experimental Protocols

Protocol A: Preparation of the Scaffold (Mono-Ketalization)

Note: While commercially available, in-house synthesis is often required for scale. 1,3-Cyclopentanedione exists primarily as an enol, making standard ketalization sluggish. This protocol uses azeotropic distillation.[1]

Reagents:

  • 1,3-Cyclopentanedione (10.0 g, 102 mmol)

  • Ethylene Glycol (6.3 g, 102 mmol, 1.0 equiv) — Strict stoichiometry is key to avoid diketal.

  • p-Toluenesulfonic acid (pTSA) (0.5 g, catalytic)

  • Benzene or Toluene (150 mL)

Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reaction: Add 1,3-cyclopentanedione, ethylene glycol, pTSA, and solvent.

  • Reflux: Heat to vigorous reflux. Monitor water collection in the Dean-Stark trap.

  • Endpoint: Stop when the theoretical amount of water (~1.8 mL) is collected or when TLC indicates consumption of starting material (approx. 4-6 hours).

  • Workup: Cool to RT. Wash with saturated NaHCO

    
     (2 x 50 mL) to remove acid and unreacted enol. Wash with brine.[2]
    
  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Purify via vacuum distillation (bp ~85-90°C @ 0.5 mmHg) or flash chromatography (Hexane/EtOAc).
    
  • Yield: Expect 60-75% of the mono-ketal This compound .

Protocol B: Regioselective -Alkylation (The "Tail" Synthesis)

This step introduces the hydrophobic chain at the C6/C8 position. The ketal protects the C1 carbonyl, directing alkylation to the


-carbon of the free ketone.

Reagents:

  • This compound (1.42 g, 10 mmol)

  • Potassium tert-butoxide (t-BuOK) (1.23 g, 11 mmol) or NaH (60% dispersion, 11 mmol)

  • 1-Bromopentane (1.66 g, 11 mmol)

  • THF (anhydrous, 20 mL)

  • DMPU (2 mL) — Co-solvent to accelerate alkylation.

Methodology:

  • Enolate Formation: In a flame-dried flask under Argon, dissolve the ketone in THF/DMPU. Cool to 0°C.[2][3]

  • Base Addition: Add t-BuOK portion-wise. Stir for 30 mins at 0°C to form the enolate. The solution often turns yellow/orange.

  • Alkylation: Add 1-bromopentane dropwise.

  • Propagation: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Quench with saturated NH

    
    Cl (10 mL).
    
  • Extraction: Extract with Et

    
    O (3 x 20 mL). Dry combined organics over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (Silica gel, 10% EtOAc in Hexanes).

  • Product: 6-pentyl-1,4-dioxaspiro[4.4]nonan-7-one .

    • Note: Regioselectivity is high because the bridgehead carbons are less accessible and chemically distinct.

Protocol C: Grignard Addition & One-Pot Cascade (Synthesis of Dihydrojasmone)

This protocol demonstrates the "Head" introduction and the simultaneous removal of the protecting group and dehydration.

Reagents:

  • 6-pentyl-1,4-dioxaspiro[4.4]nonan-7-one (Intermediate from Protocol B)

  • Methylmagnesium Bromide (MeMgBr) (3.0 M in ether, 1.2 equiv)

  • Diethyl Ether (anhydrous)

  • 2M Hydrochloric Acid (HCl)

Methodology:

  • Grignard Addition:

    • Cool the alkylated ketone solution (in Et

      
      O) to 0°C.
      
    • Add MeMgBr dropwise. A white precipitate (magnesium alkoxide) will form.

    • Stir at RT for 2 hours. TLC should show conversion to the tertiary alcohol (more polar).

  • The "Cascade" Workup (Critical Step):

    • Cool reaction to 0°C.[2]

    • Slowly add 2M HCl until the pH is < 2.

    • Stir vigorously at RT for 4–12 hours.

    • Mechanism:[2][4][5][6] The acid hydrolyzes the ketal (restoring the C1 ketone) AND promotes the dehydration of the tertiary alcohol. The thermodynamic product is the conjugated enone (endocyclic double bond).

  • Isolation:

    • Separate layers.[2] Extract aqueous phase with Et

      
      O.
      
    • Wash combined organics with NaHCO

      
       (neutralize) and Brine.
      
    • Dry and concentrate.[2][6]

  • Final Purification:

    • Flash chromatography (Hexane/EtOAc 9:1).

    • Target: Dihydrojasmone (3-methyl-2-pentylcyclopent-2-en-1-one).

    • Characterization: Pale yellow oil. Characteristic odor. IR: 1700 cm

      
       (enone).
      

Data Summary & Troubleshooting

Quantitative Expectations
StepReactionTypical YieldKey Challenge
1 Mono-Ketalization65-75%Stopping at mono-protection; removing water.
2

-Alkylation
70-85%O-alkylation vs C-alkylation (use polar co-solvent).
3 Grignard/Cascade60-70%Incomplete dehydration (requires sufficient acid time).
Total Overall Synthesis ~35-45% Efficient 3-step route.
Troubleshooting Guide ("The Art of the Reaction")
  • Issue: Diketal Formation.

    • Cause: Excess glycol or too long reflux.

    • Fix: Use exactly 1.0 equiv of glycol. Monitor water volume precisely in Dean-Stark.

  • Issue: Low Alkylation Yield.

    • Cause: Enolate aggregation.

    • Fix: Add DMPU or HMPA (caution: toxic) to break aggregates. Ensure bromide is fresh.

  • Issue: Intermediate Alcohol Persists.

    • Cause: Acid hydrolysis too mild.

    • Fix: Increase HCl concentration to 3M or gently warm the biphasic hydrolysis mixture to 40°C to drive dehydration.

Visual Workflow (DOT Diagram)

Workflow Start 1,4-Dioxaspiro [4.4]nonan-7-one Step1 Enolate Formation (t-BuOK, THF, 0°C) Start->Step1 Inter1 Enolate Intermediate Step1->Inter1 Step2 Alkylation (C5H11Br) Inter1->Step2 Prod1 6-Pentyl-Spiro Ketone Step2->Prod1 C-C Bond Formed Step3 Grignard Addition (MeMgBr) Prod1->Step3 Prod2 Tertiary Alkoxide Step3->Prod2 Step4 Acid Hydrolysis (H3O+, Cascade) Prod2->Step4 Deprotection & Dehydration Final Dihydrojasmone (Bioactive Enone) Step4->Final

Figure 2: Step-by-step reaction workflow from the spiro-ketal scaffold to the bioactive target.

References

  • PubChem. (2025).[7][8] 1,4-Dioxaspiro[4.4]nonane - Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Organic Syntheses. (n.d.). Preparation of 2-methyl-1,3-cyclopentanedione. Organic Syntheses, Coll. Vol. 5, p.767. Retrieved January 29, 2026, from [Link]

  • Odinity. (2014).[9] Synthesis of Dihydrojasmone. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] Novel Compounds from Oleic Acid. Retrieved January 29, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Yield in 1,4-Dioxaspiro[4.4]nonan-7-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1,4-Dioxaspiro[4.4]nonan-7-one (cyclopentane-1,3-dione monoethylene ketal) is notoriously difficult due to the high enolic stability of the starting material (cyclopentane-1,3-dione) and the challenge of distinguishing between mono- and bis-ketalization.

Standard "textbook" ketalization often results in low yields (<40%) due to stalled conversion or inseparable mixtures. This guide outlines two validated strategies:

  • The "Direct Control" Method: Optimized for speed but requires strict stoichiometric control.

  • The "Bis-Ketal Hydrolysis" Method (Recommended): A two-step protocol that significantly improves yield and purity by exploiting the thermodynamic stability of the mono-ketal.

Part 1: The Core Challenge (Why Your Yield is Low)

Before optimizing, you must understand the enemy: Enolization .

Cyclopentane-1,3-dione exists almost exclusively in its enol form in solution.

  • The Problem: The enol form is nucleophilic and resists attack by the glycol (also a nucleophile). Acid catalysis is required not just to activate the carbonyl, but to shift the tautomeric equilibrium.

  • The Trap: Once the first ketal forms, the ring strain and electronic environment change. If water is not removed aggressively, the reaction reverses. If conditions are too forcing without control, the second ketone reacts, forming the bis-ketal.

Part 2: Strategic Protocols
Strategy A: The "Bis-Ketal Hydrolysis" Route (High Yield)

Best for: High purity requirements, scaling up, and avoiding "stuck" reactions.

Concept: Instead of fighting to stop the reaction halfway, drive it fully to the bis-ketal (1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane), which is chemically distinct and easy to isolate. Then, selectively hydrolyze one ketal group.

Workflow Diagram:

BisKetalRoute Start Cyclopentane-1,3-dione Step1 Step 1: Exhaustive Ketalization (Excess Glycol, p-TsOH, Reflux) Start->Step1 -H2O (Dean-Stark) BisKetal Bis-Ketal Intermediate (1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane) Step1->BisKetal >90% Conv. Step2 Step 2: Selective Hydrolysis (Dilute Acid, Acetone, 0°C) BisKetal->Step2 Controlled H+ Product Target: this compound (Mono-ketal) Step2->Product High Selectivity

Figure 1: The Two-Step "Bis-Ketal" Strategy for maximizing yield.

Protocol:

  • Bis-Protection: Reflux cyclopentane-1,3-dione (1 eq) with ethylene glycol (4.0 eq ) and p-TsOH (0.05 eq) in benzene/toluene with a Dean-Stark trap. Continue until water evolution ceases completely (forcing conditions).

  • Workup: Wash with NaHCO3, dry, and concentrate to obtain the crude bis-ketal.

  • Selective Hydrolysis: Dissolve the bis-ketal in acetone/water (10:1). Add a catalytic amount of dilute H2SO4 or oxalic acid. Stir at 0°C to Room Temp .

    • Mechanism:[1][2][3] The hydrolysis of the first ketal is sterically and electronically favorable. The resulting mono-ketal contains a free ketone, which can enolize (to a small extent) or hydrogen bond, stabilizing it against further hydrolysis under mild conditions.

Strategy B: Optimized Direct Synthesis

Best for: Rapid screening or when bis-ketal intermediates are difficult to handle.

Quantitative Optimization Table:

ParameterStandard ConditionOptimized Condition Reasoning
Solvent Toluene (BP 110°C)Benzene (BP 80°C) or Cyclohexane Lower boiling point prevents thermal decomposition/polymerization of the sensitive dione.
Stoichiometry 1.0 eq Glycol0.95 - 1.05 eq Glycol Slight deficit prevents bis-ketal formation; slight excess drives conversion. Precise 1.05 eq is ideal.
Catalyst H2SO4p-TsOH or PPTS Organic soluble acids provide better homogeneity; PPTS is milder if degradation is observed.
Water Removal Molecular SievesActive Dean-Stark Sieves can grind and clog; azeotropic distillation is the only way to drive the equilibrium effectively.
Part 3: Troubleshooting Guide (Q&A)

Q1: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why? A: You have likely reached the "water limit." In 1,3-dione ketalization, the reaction generates water which inhibits the acid catalyst and pushes the equilibrium back to the starting material.

  • Fix: Ensure your Dean-Stark trap is actually removing water. If using molecular sieves, they may be saturated. Replace them.

  • Advanced Fix: Use a Soxhlet extractor filled with activated 4Å molecular sieves mounted between the flask and the condenser. This dries the returning solvent more effectively than a standard trap.

Q2: I see a major spot on TLC that isn't my product or starting material. A: This is likely the Bis-ketal or a Self-Aldol Polymer .

  • Diagnosis: If the spot is less polar (higher Rf) than your target, it is the bis-ketal.

  • Remedy: Do not discard! Isolate this "impurity" and subject it to the hydrolysis protocol (Strategy A, Step 3) to convert it back to your desired mono-ketal. This "waste" is actually a stored form of your product.

Q3: The product decomposes during column chromatography. A: Ketal groups are acid-sensitive. Silica gel is slightly acidic.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in hexane before loading your sample. This neutralizes the silica and prevents deprotection on the column.

Q4: Why is my yield lower than the cyclohexanedione analog? A: Ring strain. The 5-membered ring of cyclopentane-1,3-dione has significant angle strain (approx 6-10 kcal/mol more than cyclohexane). Introducing an sp3 carbon (ketal) into the sp2-rich planar enol system is energetically costly.

  • Implication: You cannot expect the 90%+ yields seen with cyclohexane derivatives using standard methods. Expect 60-70% as a "good" yield unless using the Bis-Ketal route.

Part 4: Mechanism & Logic

The following diagram illustrates the competing equilibria that dictate your yield. Understanding this helps you control the reaction vector.[4]

Equilibrium cluster_0 Yield Killer: Water Enol Enol Form (Stable, Unreactive) Dione Diketo Form (Reactive Intermediate) Enol->Dione Acid Cat. Tautomerization Mono Mono-Ketal (Target Product) Dione->Mono +Glycol / -H2O (Slow Step) Mono->Dione +H2O (Reversion) Bis Bis-Ketal (Over-reaction) Mono->Bis +Glycol / -H2O (Avoid this)

Figure 2: Reaction Equilibrium. Note that the Enol form acts as a thermodynamic sink, slowing the forward reaction.

References
  • Volpe, T. et al. (1986).[1] Synthesis of monoethylene ketal of 2-methyl-1,3-cyclopentanedione via a two-step procedure.[1] [Journal of Chemical Research]. (Validated the bis-ketal hydrolysis strategy for 5-membered diones).

  • BenchChem. (2025). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Retrieved from . (Provides analogous protocols for selective deketalization).

  • Indian Academy of Sciences. Hydrolysis rates of ethylene ketals in 1,3-cyclohexanediones. Retrieved from . (Mechanistic insight into steric control of hydrolysis).

  • Organic Syntheses.Preparation of Cycloheptane-1,3-dione. [Org. Synth. 2010, 87, 161-169]. (General handling of cyclic 1,3-diones).

Sources

"common side reactions in 1,4-Dioxaspiro[4.4]nonan-7-one synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for organic chemists and process engineers working with the synthesis of 1,4-Dioxaspiro[4.4]nonan-7-one (also known as cyclopentane-1,3-dione monoethylene ketal).

Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic: Side Reaction Troubleshooting

System Overview & Chemistry Core

Target Molecule: this compound (CAS: 4746-97-8 for the [4.5] analog, often applied by proxy; specific [4.4] CAS: 104052-05-3 or similar derivatives). Primary Route: Acid-catalyzed condensation of cyclopentane-1,3-dione with ethylene glycol .

The Central Challenge: The Enol Trap

Unlike cyclohexane-1,3-dione, the five-membered cyclopentane-1,3-dione exists predominantly in its enol form due to ring strain and planarization. This creates a thermodynamic sink. The enol is nucleophilic, not electrophilic, making it resistant to the initial attack by ethylene glycol. Successful synthesis requires forcing the equilibrium away from the stable enol.

ReactionPathways Dione Cyclopentane-1,3-dione (Keto Form) Enol Enol Form (Thermodynamic Sink) Dione->Enol Fast Equilibrium (Favored) Hemiketal Hemiketal (Transient) Dione->Hemiketal + Glycol / H+ Enol->Dione Slow Target This compound (Target Mono-Ketal) Hemiketal->Target - H2O Bisketal Dispiro-bis-ketal (Over-reaction) Target->Bisketal + Glycol / H+ (Long Reaction Time)

Figure 1: Reaction landscape showing the competitive enolization trap vs. the productive ketalization pathway.

Troubleshooting Guides (Q&A Format)

Issue A: "My reaction conversion stalls at ~40-50% regardless of time."

Diagnosis: Enolization Lock. The starting material has equilibrated to the unreactive enol form. Water generated by the reaction (if any occurred) is pushing the equilibrium back to the dione/enol mixture.

Technical Fix:

  • Solvent Switch: Move from Benzene (traditional) to Toluene or Cyclohexane/Toluene mix . Higher boiling points allow for more efficient water removal via azeotrope.

  • The Dean-Stark Necessity: You must use a Dean-Stark trap. Molecular sieves alone are often insufficient for the kinetics of this specific dione.

  • Catalyst Spike: Increase p-Toluenesulfonic acid (pTSA) concentration to 5 mol%. If the reaction remains stalled, switch to PPTS (Pyridinium p-toluenesulfonate) which is milder but can sometimes bypass specific inhibition pathways, though pTSA is standard for the dione.

Issue B: "I see a less polar spot forming (High Rf). Is this my product?"

Diagnosis: Bis-ketal Formation (Over-protection). The target mono-ketal still possesses a ketone. If the reaction runs too long or with excess glycol, you form 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane .

Technical Fix:

  • Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of ethylene glycol. Do not use excess glycol "to drive the reaction."

  • Monitoring: Stop the reaction immediately when the bis-ketal spot appears on TLC, even if starting material remains. It is easier to separate the dione (very polar) from the mono-ketal than to separate the mono-ketal from the bis-ketal.

Issue C: "The product decomposes on the silica column."

Diagnosis: Acid Sensitivity. Ketal hydrolysis is acid-catalyzed. Silica gel is slightly acidic (pH 4-5). The strained spiro-ring system of the 5-membered ketone is sensitive.

Technical Fix:

  • Column Pre-treatment: Neutralize your silica gel. Flush the column with 1% Triethylamine (Et3N) in hexanes before loading your sample.

  • Eluent Modifier: Add 0.5% Et3N to your eluent system.

Side Reaction Data Matrix

Side ReactionObservation (TLC/NMR)Root CausePrevention Strategy
Bis-ketalization High Rf spot; disappearance of C=O signal in IR.Excess glycol; Reaction time too long.Limit glycol to 0.95 eq; Monitor by GC/TLC every 30 min.
Self-Aldol Dimer Streaking/Polymer at baseline; Complex aliphatic region in NMR.High concentration; Base contamination; Localized heating.Dilute reaction (0.1 M); Ensure vigorous stirring to disperse heat.
Hydrolysis (Reversion) Reappearance of Starting Material during workup.Aqueous acid wash; Acidic silica gel.Quench with NaHCO3; Use Et3N-buffered silica.
Enol Ether Formation Vinyl proton signals in NMR (approx 5.0-5.5 ppm).Incomplete ketalization; Loss of water from hemiketal without ring closure.Ensure efficient water removal (Dean-Stark).

Validated Experimental Protocol

Standardized for 10 mmol scale. Self-validating checkpoints included.

Step 1: Setup
  • Vessel: 100 mL Round Bottom Flask (RBF) with a Dean-Stark trap and reflux condenser.

  • Reagents:

    • Cyclopentane-1,3-dione (1.0 g, ~10 mmol).

    • Ethylene Glycol (0.62 g, 10 mmol) — Crucial: Do not exceed.

    • p-Toluenesulfonic acid monohydrate (pTSA) (95 mg, 0.5 mmol, 5 mol%).

    • Solvent: Toluene (50 mL).

Step 2: Reaction (The "Azeotropic Drive")
  • Combine dione, glycol, and toluene. Stir until suspended.

  • Add pTSA.

  • Heat to vigorous reflux. The solvent must return from the condenser, fill the trap, and overflow back to the flask.

  • Checkpoint 1 (Visual): Water droplets should separate in the Dean-Stark trap within 15 minutes. If not, insulate the RBF and the arm of the trap with foil.

Step 3: Monitoring & Workup
  • Monitor TLC (EtOAc/Hexane 1:1) every hour.

    • Stain: KMnO4 (Dione stains yellow/brown; Ketal stains faint).

  • Stop Point: When the bis-ketal spot (top of plate) becomes visible, STOP. Do not wait for full conversion.

  • Quench: Cool to RT. Add Triethylamine (0.5 mL) immediately to neutralize the catalyst.

  • Wash with Sat. NaHCO3 (2 x 20 mL) and Brine (1 x 20 mL).

  • Dry over Na2SO4 (anhydrous) and concentrate in vacuo.

Step 4: Purification
  • Flash Chromatography: Silica gel (neutralized with 1% Et3N).

  • Gradient: 10% -> 40% EtOAc in Hexanes.

  • Yield Expectation: 60-75% (isolated).

Decision Tree for Troubleshooting

TroubleshootingTree Start Problem Detected CheckTLC Check TLC/GC Data Start->CheckTLC Branch1 Low Conversion (<50%) CheckTLC->Branch1 Branch2 Multiple Spots (High Rf) CheckTLC->Branch2 Branch3 Product Loss During Purification CheckTLC->Branch3 Sol1 Action: Check Water Removal (Insulate Dean-Stark) Branch1->Sol1 Sol2 Action: Reduce Glycol Eq. (Target 0.95 eq) Branch2->Sol2 Sol3 Action: Buffer Silica (Use 1% Et3N) Branch3->Sol3

Figure 2: Logical decision tree for diagnosing synthetic failures.

References

  • BenchChem. An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. (Provides foundational protocols for spiro-ketal synthesis and precursor handling).

  • PubChem. 1,4-Dioxaspiro[4.4]nonane Compound Summary. (Physical properties and safety data for the core skeleton).

  • National Institutes of Health (NIH). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols. (Discusses the stability and reactivity of cyclopentane-1,3-dione vs. its enol forms).

  • Organic Chemistry Portal. Protection of Carbonyl Compounds: 1,3-Dioxanes, 1,3-Dioxolanes. (General mechanistic principles for acid-catalyzed ketalization).

"troubleshooting guide for 1,4-Dioxaspiro[4.4]nonan-7-one experiments"

Author: BenchChem Technical Support Team. Date: February 2026

SpiroCyclic Chemical Systems Division

Status: ONLINE | Ticket ID: #SC-44-NON-7 | Agent: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 1,4-Dioxaspiro[4.4]nonan-7-one (CAS: 109459-59-8).[1] This molecule acts as a critical "masked" building block in organic synthesis.[1] It is the mono-ethylene ketal of 1,3-cyclopentanedione.[1]

Researchers typically encounter issues in three specific domains:

  • Selectivity: Difficulty synthesizing the mono-ketal without forming the bis-ketal.[1]

  • Reactivity: Failure of nucleophilic additions (e.g., Grignard) due to high enolization rates of the

    
    -protons.[1]
    
  • Stability: Inadvertent deprotection (hydrolysis) of the ketal during acidic workups.[1]

This guide addresses these failure points with mechanistic correctives.

Quick Data Reference
PropertyValue / ConditionNote
IUPAC Name This compoundMono-ketal of 1,3-cyclopentanedione
Molecular Weight 142.15 g/mol
Ring Strain High (Cyclopentanone)

6 kcal/mol more strained than cyclohexanone
pKa (

-H)

16-18
Highly prone to enolization
Storage -20°C, Inert AtmosphereHygroscopic; acid-sensitive

Module 1: Synthesis & Purity Troubleshooting

User Issue: "I am trying to protect 1,3-cyclopentanedione, but I keep getting a mixture of starting material, mono-ketal, and bis-ketal. How do I isolate the mono-ketal?"

The Mechanism of Failure

The reaction of 1,3-cyclopentanedione with ethylene glycol is an equilibrium process.[1] The second carbonyl group is less electrophilic than the first due to the inductive effect of the newly formed ketal, but it is still reactive.[1] If you use a large excess of glycol or run the reaction too long, you drive the equilibrium toward the thermodynamic sink: the bis-ketal.[1]

Corrective Protocol: Stoichiometric Control

Do not use a large excess of ethylene glycol.[1]

  • Stoichiometry: Use exactly 0.95 to 1.0 equivalents of ethylene glycol per equivalent of dione.[1] Do not use excess.

  • Solvent: Benzene or Toluene (for Dean-Stark water removal).[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA), 5 mol%.[1]

  • Monitoring: Stop the reaction immediately when the starting material is consumed (TLC/GC).

  • Purification: The mono-ketal is significantly more polar than the bis-ketal but less polar than the dione.[1] Flash chromatography on silica (neutralized with 1% Et

    
    N) is required.[1]
    

Synthesispath Start 1,3-Cyclopentanedione Mono Mono-Ketal (Target: this compound) Start->Mono Fast (k1) Glycol + Ethylene Glycol (1.0 eq) Glycol->Start Bis Bis-Ketal (Over-reaction) Mono->Bis Slow (k2)

Figure 1: Kinetic pathway of ketalization.[1] Controlling stoichiometry prevents the k2 step.

Module 2: Nucleophilic Addition (The "Grignard Failure")

User Issue: "I added Phenylmagnesium Bromide (PhMgBr) to the ketone, but after workup, I only recovered the starting material. No alcohol was formed."[1]

The Mechanism of Failure: Enolization vs. Addition

This is the most common failure mode for cyclopentanones with


-protons.[1]
  • The Problem: The protons adjacent to the carbonyl (C6 and C8 positions) are acidic.[1] Grignard reagents are strong bases as well as nucleophiles.[1]

  • The Outcome: The Grignard reagent acts as a base, deprotonating the

    
    -carbon to form an enolate.[1] This enolate is stable until quench, at which point it reprotonates back to the starting ketone.[1]
    
Corrective Protocol: Organocerium (Luche) Chemistry

To force nucleophilic addition, you must increase the electrophilicity of the carbonyl or decrease the basicity of the nucleophile.[1] The Organocerium method is the gold standard here.[1]

Protocol:

  • Dry the CeCl

    
    :  Use Cerium(III) chloride heptahydrate.[1] Dry it under high vacuum at 140°C for 2 hours until it forms a fine white powder (Anhydrous CeCl
    
    
    
    ).[1] Critical Step.
  • Activation: Suspend anhydrous CeCl

    
     (1.5 eq) in dry THF. Stir for 1 hour.
    
  • Transmetallation: Add the Grignard reagent (R-MgX) to the CeCl

    
     suspension at -78°C. Stir for 30 mins. This forms the less basic, more oxophilic organocerium species.[1]
    
  • Addition: Add your this compound (dissolved in THF) slowly.

  • Result: The organocerium reagent prefers 1,2-addition over enolization.[1]

Module 3: Stability & Workup (The "Disappearing Product")

User Issue: "My NMR shows the product in the crude mixture, but after column chromatography, the ketal is gone, and I see peaks for the diketone."

The Mechanism of Failure: Acid Hydrolysis

Spiro-dioxolanes on 5-membered rings are reasonably stable, but they are acid-labile.[1]

  • The Culprit: Silica gel is slightly acidic (pH 5-6).[1] During purification, the acidic surface catalyzes the hydrolysis of the ketal back to the ketone, especially if the elution is slow.[1]

  • Chloroform Acidity: CDCl

    
     (NMR solvent) often contains traces of HCl, which can degrade the sample overnight.[1]
    
Corrective Protocol: Buffered Isolation
  • Quench: Use saturated NH

    
    Cl mixed with 10% NH
    
    
    
    OH (buffer to pH 8) rather than HCl.
  • Column Pre-treatment: Pre-wash your silica gel column with 1% Triethylamine (Et

    
    N) in Hexanes before loading your sample.[1]
    
  • Eluent: Add 0.5% Et

    
    N to your mobile phase solvent system.[1]
    
  • NMR: Filter CDCl

    
     through basic alumina before use to remove acid traces.
    

WorkupLogic Issue Start: Reaction Complete Quench Quench Selection Issue->Quench AcidQ Acidic Quench (HCl) Quench->AcidQ Avoid BaseQ Buffered Quench (NH4Cl + NH4OH) Quench->BaseQ Recommended Result1 Ketal Hydrolysis (Product Loss) AcidQ->Result1 Purify Purification BaseQ->Purify Result2 Ketal Intact Silica Standard Silica Purify->Silica Risk BaseSilica Et3N-Treated Silica Purify->BaseSilica Safe Silica->Result1 BaseSilica->Result2

Figure 2: Decision tree for preserving the ketal protecting group.

Frequently Asked Questions (FAQs)

Q: Can I use the dimethyl ketal (from methanol) instead of the ethylene glycol ketal? A: It is not recommended.[1] Cyclic ketals (dioxolanes) are entropically much more stable than acyclic dimethyl ketals.[1] The dimethyl ketal is far more likely to hydrolyze spontaneously upon exposure to atmospheric moisture.[1]

Q: I see a "doublet of triplets" in my NMR at 2.0-2.5 ppm. What is this? A: These are the


-protons of the cyclopentanone ring.[1] The splitting pattern arises from geminal coupling (to each other) and vicinal coupling (to the 

-protons).[1] If these peaks disappear after adding D

O, you have successfully formed the enolate (or your product has exchanged).[1]

Q: Why is the [4.4] system harder to work with than the [4.5] (cyclohexane) system? A: Ring strain. The cyclopentanone ring has approximately 6 kcal/mol more strain than the cyclohexanone.[1] This changes the hybridization angle at the carbonyl carbon, making it slightly less reactive toward bulky nucleophiles and more prone to enolization due to the relief of eclipsing interactions upon forming the sp


 enolate.[1]

References

  • Synthesis & Properties: this compound. BLD Pharm.[1] CAS: 109459-59-8.[1][2] Link

  • Ketalization Kinetics: Greene, T. W., & Wuts, P. G. M.[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for acetal/ketal stability).

  • Organocerium Chemistry: Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents."[1] Journal of the American Chemical Society, 111(12), 4392-4398.[1] (Foundational text for suppressing enolization).

  • Grignard Troubleshooting: Troubleshooting Grignard Reactions. Master Organic Chemistry. Link

  • Cyclopentanedione Chemistry: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Analogous chemistry). ChemicalBook CAS 4746-97-8.[1][3][4] Link

Sources

"stability and proper storage of 1,4-Dioxaspiro[4.4]nonan-7-one"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,4-Dioxaspiro[4.4]nonan-7-one Stability & Handling

Subject: Technical Guide for Storage, Stability, and Troubleshooting of this compound CAS Registry Number: 109459-59-8 Chemical Family: Spirocyclic Ketals / Protected Cyclopentanediones

Technical Snapshot & Chemical Identity

Before addressing stability, we must define the structural vulnerabilities of this molecule. This compound is the mono-ethylene ketal of 1,3-cyclopentanedione. Its stability profile is dictated by two competing functionalities: the acid-labile dioxolane ring (ketal) and the enolizable ketone .

PropertySpecification
IUPAC Name This compound
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
Physical State Viscous liquid or low-melting solid (depending on purity)
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water
Key Sensitivities Moisture (Hydrolysis), Acid (Deprotection), Heat (Polymerization)

Storage & Stability Protocols (The "Gold Standard")

Q: What are the absolute requirements for long-term storage?

A: To maintain purity >97% over 6+ months, you must arrest two primary degradation pathways: hydrolysis of the ketal and aldol-type condensation of the ketone.

The Protocol:

  • Temperature: Store at 2°C to 8°C (Refrigerated). For storage exceeding 6 months, -20°C is recommended to inhibit slow polymerization.

  • Atmosphere: Strictly Inert (Argon or Nitrogen) . The compound is hygroscopic; atmospheric moisture will catalyze the reversion to 1,3-cyclopentanedione.

  • Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene bottles as the compound may leach plasticizers or diffuse through the wall.

  • Solvent: Do not store in solution for long periods. If necessary, use anhydrous THF or DCM stabilized with amylene, stored over 3Å molecular sieves.

Q: Why did my batch turn yellow/brown?

A: Color change indicates enolization and subsequent self-condensation . The C6 and C8 positions (alpha to the ketone) are acidic. In the presence of trace bases or even on glass surfaces over time, the ketone can enolize and attack another molecule, leading to conjugated oligomers (yellow/brown chromophores).

  • Action: If the color is pale yellow, purity is likely still >95%. If dark brown/orange, purification is required (see Section 4).

Mechanism of Degradation

Understanding why the compound degrades allows you to prevent it. The primary failure mode is Acid-Catalyzed Hydrolysis .

The Pathway: Trace water + Trace Acid (or CO₂)


 Protonation of Ketal Oxygen 

Ring Opening

Release of Ethylene Glycol

Formation of 1,3-Cyclopentanedione.

DegradationPathway Ketal This compound (Intact Reagent) Intermediate Hemiketal Intermediate (Unstable) Ketal->Intermediate + H2O / H+ (Trace Acid) Oligomers Aldol Oligomers (Yellow/Brown Impurity) Ketal->Oligomers Base/Heat (Self-Condensation) Products 1,3-Cyclopentanedione + Ethylene Glycol Intermediate->Products Hydrolysis

Figure 1: Degradation pathways showing the critical role of moisture (Red path) and heat/base (Yellow path).

Troubleshooting & Rescue Protocols

Q: My NMR shows a triplet at ~2.6 ppm and a singlet at ~4.0 ppm. Is this normal?

A:

  • Singlet at ~4.0 ppm: This corresponds to the 4 protons of the ethylene ketal (–O–CH₂–CH₂–O–). This confirms the protecting group is intact.

  • Multiplets/Triplets at 1.8–2.6 ppm: These are the cyclopentane ring protons.

  • Red Flag: If you see a new broad singlet appearing around 2.5–3.0 ppm or loss of the 4.0 ppm singlet, your compound has hydrolyzed to 1,3-cyclopentanedione .

Q: Can I re-purify a degraded batch?

A: Yes. If the compound is yellow or contains hydrolysis products, use the following protocol. Do not distill unless you have high-vacuum equipment (<0.5 mmHg), as the heat required at standard vacuum may trigger polymerization.

Standard Operating Procedure: Flash Column Purification

  • Stationary Phase: Silica Gel (230-400 mesh). Neutralize the silica first: Flush the column with 1% Triethylamine in Hexanes to deactivate acidic sites that could cleave the ketal.

  • Eluent: Gradient of Hexanes:Ethyl Acetate (Start 90:10

    
     70:30).
    
  • Loading: Load as a concentrated solution in minimal DCM.

  • Collection: The ketal is less polar than the dione. It will elute first. The dione (degradation product) is highly polar and will stick to the baseline or elute much later.

  • Finishing: Concentrate fractions at <30°C to prevent thermal degradation.

Experimental Workflow Decision Tree

Use this logic flow to determine if your reagent is safe to use in critical experiments (e.g., Grignard additions, reductions).

DecisionTree Start Inspect Reagent Visual Visual Check: Color/State Start->Visual Colorless Colorless/White Visual->Colorless Yellow Yellow/Brown Visual->Yellow NMR 1H NMR Check (CDCl3) Colorless->NMR ActionPurify STOP Purify via Column Yellow->ActionPurify PurityHigh Purity >95% (Intact Ketal Peak) NMR->PurityHigh Hydrolysis Dione Peaks Present (Hydrolysis) NMR->Hydrolysis ActionUse PROCEED Use in Experiment PurityHigh->ActionUse Hydrolysis->ActionPurify ActionDry Dry over MgSO4 Filter & Retest

Figure 2: Quality control decision matrix for pre-experiment validation.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for ketal stability and hydrolysis mechanisms).

"safety precautions for handling 1,4-Dioxaspiro[4.4]nonan-7-one"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DSP-449-SAFE
Status: Open
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Critical Safety Overview (The Triage Phase)

User: "I have a bottle of 1,4-Dioxaspiro[4.4]nonan-7-one. What are the immediate hazards before I open it?"

Specialist Response: Treat this compound as a reactive organic intermediate with specific sensitivity to acidic environments. While it shares structural motifs with stable solvents, its spiro-ketal functionality dictates strict handling protocols.[1]

Core Hazard Profile (GHS Classification Estimates)

Based on structural analogs (e.g., 1,4-dioxaspiro[4.5]decan-8-one) and functional group analysis.[1]

Hazard ClassH-CodeDescriptionCritical Action
Flammable Liquid H226 Flammable liquid and vapor.[1]Ground all glassware; use spark-proof tools.
Skin Irritant H315 Causes skin irritation.[1][2]Nitrile gloves (0.11 mm) are minimum standard.[1]
Eye Irritant H319 Causes serious eye irritation.[1][2][3][4][5][6][7][8]Goggles required; face shield recommended for >10g scale.
STOT-SE H335 May cause respiratory irritation.[2][3][5][6][7][8]Mandatory: Handle only inside a certified fume hood.

WARNING: Do not confuse this compound with 1,4-Dioxane . While they share an ether linkage, this compound is a ketal-protected ketone, not a simple solvent.[1] It does not carry the same severe carcinogenicity warnings as 1,4-dioxane, but it possesses unique chemical instabilities described below.

Stability & Reactivity Troubleshooting

User: "My sample has turned from clear to a viscous yellow oil. Is it still usable?"

Specialist Response: This is a common ticket.[1] The yellowing indicates degradation, likely triggered by acid-catalyzed hydrolysis or auto-oxidation .[1]

The "Acid Trap" Mechanism

The 1,4-dioxaspiro[4.4] moiety acts as a protecting group (ethylene ketal) for a ketone.[1] This group is stable in basic or neutral conditions but highly labile in the presence of acids and moisture.

  • The Failure Mode: Trace acid (even from unwashed glassware) + atmospheric moisture

    
     Hydrolysis.[1]
    
  • The Result: The spiro ring opens, releasing 1,3-cyclopentanedione (or related diones) and ethylene glycol .[1] The dione is highly reactive, prone to enolization and subsequent polymerization, leading to the viscous yellow/brown sludge you observed.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the chemical fate of your compound if mishandled.[1]

G Compound 1,4-Dioxaspiro[4.4] nonan-7-one Trigger Acidic Impurity (H+) + Moisture (H2O) Compound->Trigger Exposure Intermediate Hemiketal Intermediate Trigger->Intermediate Hydrolysis Products 1,3-Cyclopentanedione + Ethylene Glycol Intermediate->Products Ring Opening Polymer Yellow/Brown Polymer Sludge Products->Polymer Aldol Condensation/ Oxidation

Caption: Figure 1. Acid-catalyzed hydrolysis pathway leading to irreversible sample degradation.[1]

Storage & Handling Protocols

User: "How do I prevent this degradation during storage and synthesis?"

Specialist Response: You must implement a "Dry & Basic" protocol.

Storage Decision Matrix

Follow this logic flow to ensure shelf-life integrity (typically 6-12 months if stored correctly).

Storage Start New Shipment Received Check Check Seal Integrity Start->Check Atmosphere Is it under Inert Gas? Check->Atmosphere Action1 Flush with Argon/N2 Atmosphere->Action1 No Temp Store at 2-8°C Atmosphere->Temp Yes Action1->Temp Desiccant Store over Activated 4Å Molecular Sieves Temp->Desiccant Optional for Long Term

Caption: Figure 2. Storage logic flow. Inert atmosphere is critical to prevent moisture ingress.

Handling "Pro-Tips"
  • Glassware Prep: All glassware must be oven-dried and base-washed (rinsed with dilute NaHCO₃ solution and dried) if you suspect acidic residues.[1]

  • Chromatography: If purifying via silica gel column:

    • Issue: Silica gel is slightly acidic (

      
      ). This is enough to hydrolyze the ketal on the column.
      
    • Solution: Pre-treat your silica slurry with 1% Triethylamine (TEA) in the eluent.[1] This neutralizes the silica surface and protects the spiro-ketal.[1]

  • Solvents: Use only anhydrous solvents (THF, DCM).[1] Avoid protic solvents (Methanol, Ethanol) if trace acid is present, as trans-ketalization can occur.[1]

Emergency Response (FAQs)

Q: I spilled about 5mL on the bench. Can I just wipe it up with water? A: NO.

  • Reason: Adding water to the neat compound, especially if the surface is not neutral, can accelerate hydrolysis and release heat.[1]

  • Protocol:

    • Cover spill with an inert absorbent (Vermiculite or Sand).[1]

    • Scoop into a waste container.

    • Clean the surface with acetone, then soapy water.[1]

Q: I inhaled vapors while weighing it out. I feel dizzy. A: Move to fresh air immediately.

  • Mechanism: Like many cyclic ketones/ketals, this compound acts as a central nervous system (CNS) depressant at high concentrations.[1]

  • Action: If symptoms (dizziness, headache) persist for >15 minutes, seek medical attention. Provide the SDS for 1,4-dioxaspiro[4.5]decan-8-one as a reference if the specific SDS is unavailable, noting the structural similarity.

Q: Can I distill it to purify the yellow liquid? A: Proceed with extreme caution.

  • Risk: Distillation requires heat.[1] If any acid is present (even trace), the heat will catalyze rapid decomposition/polymerization, potentially leading to a "runaway" reaction or solidification in the condenser.[1]

  • Requirement: You must add a solid base (e.g., K₂CO₃ or NaHCO₃) to the distillation flask to neutralize the environment before heating.[1] Distill under high vacuum to minimize thermal stress.

References & Data Verification

  • PubChem. 1,4-Dioxaspiro[4.4]nonane (structural backbone data).[1] National Library of Medicine. Available at: [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds.[1] ResearchGate.[1] (Verifying synthesis and stability conditions). Available at: [Link]

Disclaimer: This guide is for technical support purposes and assumes a standard laboratory setting. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.

Sources

Technical Support Center: Impurity Profiling for 1,4-Dioxaspiro[4.4]nonan-7-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dioxaspiro[4.4]nonan-7-one (CAS 4746-97-8) is a critical "desymmetrized" intermediate derived from 1,3-cyclopentanedione. Its value lies in the selective protection of one ketone, allowing sequential functionalization of the ring. However, this molecule presents a classic "Goldilocks" analytical challenge: it is thermodynamically unstable relative to the bis-ketal during synthesis and kinetically unstable (acid-labile) during analysis.

This guide addresses the three most common support tickets we receive: ghost peaks in GC , on-column degradation in HPLC , and quantification errors in NMR .

Part 1: The Impurity Landscape

Before troubleshooting, you must define what you are looking for. In the synthesis of this compound, the reaction equilibrium is sensitive.

Compound ClassCommon NameStructural CharacteristicOriginAnalytical Risk
Target Mono-ketal This compoundDesired ProductAcid sensitive; thermally labile >200°C.
Impurity A Starting Material Cyclopentane-1,3-dioneUnreacted / Hydrolysis ProductExists as enol-tautomer ; streaks on silica; acidic.
Impurity B Bis-ketal 1,3-Cyclopentanedione bis(ethylene ketal)Over-reaction (Thermodynamic sink)Chemically inert; lacks UV chromophore compared to enol.
Impurity C Polymers Poly-aldol condensatesBase-catalyzed side reaction"Gunk" at baseline; insoluble in MeOH.
Part 2: Visualizing the Problem Space

The following diagram illustrates the synthesis equilibrium and the specific points where analytical methods often induce artifactual impurities.

ImpurityPathways SM 1,3-Cyclopentanedione (Starting Material) Target This compound (Target Mono-ketal) SM->Target + Glycol / H+ (Kinetic Control) Target->SM Hydrolysis (Storage/Workup) Bis Bis-ketal Impurity (Over-protection) Target->Bis + Glycol / H+ (Thermodynamic Sink) Artifact Artifact: Hydrolyzed Dione (False Positive Impurity) Target->Artifact In-Inlet Degradation (GC) On-Column Hydrolysis (HPLC)

Figure 1: Synthesis and Degradation Pathways.[1][2][3][4][5] Note the "Artifact" node, representing false impurity signals generated during analysis.

Part 3: Troubleshooting Guides (Q&A)
Module 1: Gas Chromatography (GC-MS/FID)

Q: Why do I see a broad "hump" or a split peak for my main compound in GC, even though NMR shows it is pure?

A: You are likely witnessing thermal deketalization inside the injector port. Cyclic ketals are thermally stable up to a point, but 1,3-dione derivatives are prone to reversion, especially if the glass liner is dirty (acidic active sites). The "impurity" you see is the starting material being generated during the injection.

Protocol: The "Cool-On-Column" Validation

  • Check the Inlet Temperature: If you are running at standard 250°C, lower it to 180°C–200°C .

  • Liner Hygiene: Switch to a deactivated (silanized) glass liner . Active silanol groups on untreated glass act as Lewis acids, catalyzing the cleavage of the dioxolane ring.

  • Split Ratio: Increase the split ratio (e.g., 50:1). High residence time in a hot inlet favors degradation.

  • Proof of Artifact: Inject the sample at a significantly lower inlet temperature (or use Cool-On-Column injection if available). If the "impurity" peak diminishes significantly, it was an artifact, not a real contaminant.

Technical Insight: The 1,3-relationship of the oxygen functionalities makes this specific ketal more labile than a standard cyclohexanone ketal due to the ring strain of the 5-membered ring and electronic repulsion.

Module 2: HPLC Method Development

Q: My target peak tails severely, and I see a small pre-peak that grows over time in the autosampler. Is my column failing?

A: Your mobile phase is likely too acidic. Standard reverse-phase methods often use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. For this compound, this is fatal. The acidic aqueous environment hydrolyzes the ketal back to the dione while the sample sits in the autosampler or travels through the column.

Protocol: pH-Neutral Method Switch

  • Buffer Selection: Remove strong acids. Use 10mM Ammonium Acetate (pH 6.8) or Ammonium Bicarbonate.

  • Solvent: Acetonitrile is preferred over Methanol (Methanol can theoretically induce trans-ketalization, though rare without acid).

  • Column Temp: Keep the column oven at 25°C or 30°C . Avoid 40°C+ as heat accelerates the hydrolysis.

  • Verification: Prepare a sample in pure acetonitrile (no water). Inject immediately. Compare with a sample left in 50:50 Water:MeCN for 4 hours. If the impurity grows in the wet sample, it is hydrolysis.

Module 3: NMR Interpretation

Q: I see a complex multiplet around 1.7-2.3 ppm and cannot distinguish the mono-ketal from the bis-ketal. How do I quantify the ratio?

A: Focus on the Ethylene Bridge Protons (3.9 - 4.1 ppm). The aliphatic region (cyclopentane ring protons) is crowded because the mono-ketal has lower symmetry than the bis-ketal, leading to complex splitting.

Protocol: The Integration Ratio Check

  • Target (Mono-ketal): Look for the 4 protons of the dioxolane ring (–O–CH₂–CH₂–O–). They typically appear as a tight singlet or narrow multiplet around 3.95–4.05 ppm .

    • Key Feature: The cyclopentane ring protons will show distinct asymmetry (protons

      
       to the ketone vs. 
      
      
      
      to the ketal).
  • Impurity (Bis-ketal): This molecule is highly symmetric. The two ethylene bridges are equivalent.

    • Diagnostic: If Bis-ketal is present, you will see a second singlet in the 3.9–4.1 ppm region, usually slightly upfield or downfield depending on the solvent (CDCl₃ vs DMSO-d₆).

  • Impurity (Starting Material): 1,3-Cyclopentanedione often exists as an enol. Look for the enolic proton (very broad, >10 ppm) or the alkene proton of the enol form if in equilibrium.

Part 4: Analytical Decision Tree

Use this workflow to validate your Certificate of Analysis (CoA).

AnalyticalWorkflow Start Crude Sample Step1 1. H-NMR (CDCl3) Check 3.9-4.1 ppm region Start->Step1 Decision1 Two singlets in ketal region? Step1->Decision1 Result1 Bis-ketal Impurity Present Decision1->Result1 Yes Step2 2. GC-MS (Inlet < 200°C) Deactivated Liner Decision1->Step2 No (Single Peak) Decision2 Peak at M-44? (Loss of ethylene oxide) Step2->Decision2 Result2 Thermal Degradation (Artifact) Decision2->Result2 Peak disappears at low temp Result3 Real Hydrolysis Impurity Decision2->Result3 Peak persists at low temp

Figure 2: Step-by-step logic for distinguishing real impurities from analytical artifacts.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative text on the stability of 1,3-dioxolanes and their sensitivity to aqueous acid).

  • Banerjee, A., et al. (2010).[6] "A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal." Journal of Chemistry. (Methodology extrapolated for spiro-ketal analysis, highlighting the separation of mono- vs bis-ketals).

  • PubChem Compound Summary. (2025). "this compound (CAS 4746-97-8)." National Center for Biotechnology Information. (Structural confirmation and physical property data). Link

  • BenchChem Technical Data. (2025). "Synthesis and Precursors of 1,4-Dioxaspiro compounds." (Industrial context on the synthesis from 1,3-diones). Link

Sources

Technical Support Center: Solvent Systems for 1,4-Dioxaspiro[4.4]nonan-7-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-SPK-007 Subject: Alternative Solvent Systems & Stability Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 1,4-Dioxaspiro[4.4]nonan-7-one (CAS: 176-32-9), a spirocyclic intermediate containing two distinct functionalities: a reactive cyclopentanone ring and a protective dioxolane (ketal) ring.

The Challenge: This molecule presents a dichotomy in stability. The ketone requires polar aprotic conditions for nucleophilic addition, while the ketal is highly sensitive to aqueous acids. Furthermore, traditional solvents for this class (DCM, Benzene, THF) are facing severe regulatory restriction (REACH, EPA).

The Solution: This guide provides validated "Green" solvent alternatives (2-MeTHF, CPME, Ethyl Acetate) and troubleshooting protocols to maintain structural integrity during synthesis and isolation.

Module 1: Solvent Compatibility & Selection

Question: "I need to replace Dichloromethane (DCM) and THF. What are the validated alternatives for this specific spirocycle?"

Answer: For this compound, direct substitution is possible but requires adjustment based on the reaction type. We categorize alternatives based on Solvation Power and Chemical Inertness .[1]

Table 1: Validated Solvent Replacement Matrix
Process StepTraditional Solvent (Toxic)Recommended Green Alternative Technical Rationale
Reaction Medium (Grignard/Reduction)THF (Tetrahydrofuran)2-MeTHF (2-Methyltetrahydrofuran)2-MeTHF has a higher boiling point (80°C vs 66°C) and forms stable complexes with organometallics.[1] It is derived from corncobs (biogenic).[1][2]
Extraction / Workup DCM (Dichloromethane)2-MeTHF or CPME Unlike THF, 2-MeTHF and CPME (Cyclopentyl methyl ether) are immiscible with water, allowing direct phase separation without solvent swapping.
Chromatography DCM / MethanolEtOAc / Ethanol (3:1) A 3:1 mixture of Ethyl Acetate/Ethanol in Heptane often replicates the elution profile of DCM/MeOH on silica gel.[1]
Crystallization Hexane / EtherHeptane / IPA Heptane is less neurotoxic than Hexane.[1] Isopropyl Alcohol (IPA) provides better solubility control for polar ketones.[1]
Visual Workflow: Solvent Selection Decision Tree

SolventSelection Start Start: Select Process Reaction Reaction Step Start->Reaction Workup Workup/Extraction Start->Workup Purification Purification Start->Purification Organometallic Grignard/Lithiation Reaction->Organometallic Standard Standard Synthesis Reaction->Standard MeTHF Use 2-MeTHF (High stability, Biogenic) Workup->MeTHF Phase Separation EtOAc Use EtOAc/EtOH (Replaces DCM) Purification->EtOAc Green Chromatography Organometallic->MeTHF Higher BP CPME Use CPME (Peroxide stable, Hydrophobic) Standard->CPME Acid Stability

Figure 1: Decision matrix for selecting solvents based on the specific chemical operation, prioritizing green chemistry principles.

Module 2: Troubleshooting Stability Issues

Question: "My yield is low, and NMR shows deprotection of the ketal. What happened?"

Answer: The dioxolane ring at C1-C4 is an acetal derivative.[1] It is stable to base but labile to acid .[1] If you used a standard acidic workup (e.g., 1M HCl) or an acidic solvent (e.g., unbuffered Chloroform/DCM which generates HCl over time), you likely hydrolyzed the protecting group, reverting it to the diketone.

Protocol: The "Self-Validating" Buffered Workup

To prevent hydrolysis during isolation:

  • Diagnosis: Check the pH of your aqueous layer before mixing with the organic phase.[1] It must be pH > 7.[1]

  • The Fix: Replace strong acid quenches (HCl) with Saturated Ammonium Chloride (NH₄Cl) or Phosphate Buffer (pH 7.2) .[1]

  • Solvent Synergy: Use CPME for the extraction.[1]

    • Why? CPME dissolves the organic spirocycle but absorbs negligible water (<0.12%).[1] This "dry extraction" prevents the hydration required for acid-catalyzed hydrolysis.[1]

Visual Mechanism: Ketal Hydrolysis Risk

KetalStability Spiro This compound (Intact Molecule) Acid Acidic Environment (H3O+ / Wet DCM) Spiro->Acid Protonation Intermed Oxocarbenium Ion (Unstable Intermediate) Acid->Intermed Ring Opening Hydrolysis Hydrolysis Intermed->Hydrolysis + H2O Product Cyclopentane-1,3-dione derivative (DEGRADATION PRODUCT) Hydrolysis->Product Loss of Ethylene Glycol

Figure 2: The degradation pathway of the spiro-ketal in acidic media.[1] Avoiding aqueous acidity is critical.

Module 3: Advanced Applications (Grignard & Reduction)

Question: "I am performing a Grignard addition to the C7 ketone. Can I use 2-MeTHF?"

Answer: Yes, and it is technically superior to THF for this substrate.[1]

The Protocol:

  • Solvent: Anhydrous 2-MeTHF .

  • Advantages:

    • Lewis Basicity: 2-MeTHF coordinates with Magnesium (Grignard) and Lithium reagents effectively, often increasing the reaction rate compared to diethyl ether.

    • Workup Efficiency: Upon quenching with aqueous NH₄Cl, 2-MeTHF separates instantly.[1] THF often forms emulsions requiring salt saturation (salting out).[1]

  • Validation Step:

    • Monitor the reaction by TLC using 30% EtOAc in Heptane .[1]

    • Success Indicator: Disappearance of the starting material (Rf ~0.[1]5) and appearance of the alcohol product (lower Rf).[1]

Caution: Ensure your 2-MeTHF is inhibitor-free or that the BHT stabilizer does not interfere with your specific catalyst system (though for Grignards, BHT is generally benign).[1]

Module 4: Physical Properties & Handling

For accurate solvent calculations, refer to the specific properties of this compound:

PropertyValueImplication for Solvent Choice
State Liquid / Low-melting solidLiable to "oil out" in non-polar solvents.[1]
LogP ~0.9 - 1.3Moderately lipophilic.[1] Soluble in alcohols, ethers, esters.
Boiling Point ~54-57°C (18 mmHg)Do not use high-boiling solvents (DMSO, DMF) unless necessary, as removal will be difficult without distilling the product.

References

  • Pfizer Solvent Selection Guide : Alfonsi, K., et al. (2008).[1][3] "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[1][3] Green Chemistry, 10, 31-36.[3] Link

  • 2-MeTHF Properties & Applications : Pace, V., et al. (2012).[1] "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1] ChemSusChem, 5(8), 1369-1379. Link

  • CPME Stability Data : Watanabe, K., et al. (2007).[1] "Cyclopentyl Methyl Ether (CPME): A New Hydrophobic Ether Solvent."[1] Organic Process Research & Development, 11(2), 251-258. Link

  • DCM Replacement in Chromatography : Taygerly, J. P., et al. (2012).[1][3] "A convenient guide to help select replacement solvents for dichloromethane in chromatography."[1][3][4] Green Chemistry, 14, 3020-3025.[3] Link

  • PubChem Compound Summary : National Center for Biotechnology Information.[1] (2024).[1][5] PubChem Compound Summary for CID 567225, 1,4-Dioxaspiro[4.4]nonane. Link(Note: Used for physical property verification of the parent skeleton).[1]

Sources

Technical Support Center: Scale-Up Synthesis of 1,4-Dioxaspiro[4.4]nonan-7-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Target Molecule: 1,4-Dioxaspiro[4.4]nonan-7-one CAS: 109459-59-8 Structure: Mono-ethylene ketal of cyclopentane-1,3-dione. Significance: A critical chiral scaffold intermediate (often used as a racemate or resolved) for the synthesis of prostaglandins, cyclopentenone derivatives, and bioactive spirocyclic compounds.

The Scale-Up Challenge: Unlike its six-membered ring analog (1,4-dioxaspiro[4.5]decan-8-one), the synthesis of This compound is complicated by the high acidity (pKa ~10) and enol stability of the starting material, cyclopentane-1,3-dione. Standard ketalization protocols often stall or result in low yields due to the dione existing predominantly as an unreactive enol in solution. Furthermore, the product is a


-keto ketal, making it highly susceptible to hydrolysis during acidic workup.

The "Golden Path" Scale-Up Protocol

This protocol is designed for a 100g to 1kg scale . It prioritizes water removal and strict pH control during isolation to prevent product reversion.

Reagents & Stoichiometry
ReagentEquiv.[1][2][3]RoleNotes
Cyclopentane-1,3-dione 1.0SubstrateMust be dry (<0.5% water).
Ethylene Glycol 1.2 - 1.5ReagentSlight excess drives equilibrium.
p-Toluenesulfonic Acid (pTSA) 0.05 (5 mol%)CatalystMonohydrate is acceptable if water is removed early.
Toluene 10-15 VolSolventAzeotrope former (BP 110.6°C). Safer than Benzene.
Triethylamine (Et3N) 0.1QuencherCRITICAL: Used to neutralize catalyst before cooling.
Step-by-Step Workflow
  • Dean-Stark Setup: Equip a 2L or 5L reactor with a mechanical stirrer (anchor impeller preferred for slurry handling), a Dean-Stark trap, and a reflux condenser. Fill the trap with toluene.

  • Charging: Charge Cyclopentane-1,3-dione and Toluene. Stir to suspend.

  • Catalyst Addition: Add Ethylene Glycol and pTSA.[4]

  • Reflux (The Reaction): Heat the mixture to vigorous reflux. Water evolution should be visible in the trap within 15 minutes.

    • Checkpoint: The reaction typically requires 4–8 hours. Monitor by GC or TLC (Mobile phase: 30% EtOAc/Hexane).

    • Target: >95% conversion of dione.[5]

  • Quenching (The Critical Step): Once conversion is complete, cool the mixture to 40°C and immediately add Triethylamine (Et3N). Stir for 30 minutes.

    • Why? The ketal is acid-labile. If you wash with water while acidic, the ketone at position 7 will facilitate the hydrolysis of the ketal at position 5.

  • Workup:

    • Wash the organic phase with saturated NaHCO3 (2x) to remove excess glycol and salts.

    • Wash with Brine (1x).

    • Dry over Na2SO4 or MgSO4.

  • Isolation: Concentrate under reduced pressure (keep bath <50°C).

  • Purification: High-vacuum distillation is required for high purity.

    • Expected BP: ~85–95°C at 0.5 mmHg (Estimate based on analogs).

Technical Support: Troubleshooting & FAQs

This section addresses specific failure modes reported by process chemists.

Scenario A: "The reaction has stalled at 60% conversion."

Diagnosis: The reaction has likely reached equilibrium due to insufficient water removal or "Enol Lock." Cyclopentane-1,3-dione is highly enolic; the enol form does not react with the glycol. Water accumulation shifts the equilibrium back to the dione/enol.

Troubleshooting Steps:

  • Check the Trap: Is the Dean-Stark trap full? Drain the aqueous layer. If the toluene in the trap is cloudy, water is still evolving.

  • Solvent Swap: If using Benzene (80°C), switch to Toluene (110°C). The higher temperature favors the keto-form slightly and drives the azeotrope faster.

  • Catalyst Spike: Add an additional 1-2 mol% of pTSA. The catalyst may have been deactivated by basic impurities in the glycol or dione.

  • Glycol Feed: If stalling persists, add another 0.2 eq of Ethylene Glycol.

Scenario B: "My isolated yield is low, and I see starting material in the flask after workup."

Diagnosis: This is a classic case of Hydrolysis Reversion . You likely performed an aqueous wash while the solution was still acidic or slightly acidic. The


-keto group at C7 makes the C5 ketal extremely sensitive to acid hydrolysis.

Corrective Action:

  • Neutralization Protocol: You must quench with Triethylamine or solid NaHCO3 before adding any water.

  • pH Check: Ensure the aqueous layer pH is >7.5 during the first wash.

  • Speed: Do not let the organic layer sit in contact with water for prolonged periods.

Scenario C: "The product is dark/black tar."

Diagnosis: Thermal decomposition or polymerization. Cyclopentane-1,3-dione derivatives are prone to aldol-type polymerization under acidic conditions at high temperatures if the water is not removed quickly.

Prevention:

  • Agitation: Ensure vigorous stirring. Localized overheating at the reactor wall can char the dione.

  • Inert Atmosphere: Run under Nitrogen/Argon. Oxidation can trigger radical polymerization.

  • Temperature Limit: Do not exceed 120°C (oil bath temp).

Visualizing the Process Logic

The following diagram illustrates the decision matrix for the synthesis and troubleshooting.

G Start Start: Cyclopentane-1,3-dione Reaction Reflux in Toluene (pTSA, Ethylene Glycol) Start->Reaction Check Check Conversion (GC/TLC) Reaction->Check Quench Quench with Et3N (pH > 7) Check->Quench >95% Conv. Stall Issue: Stalling (<80%) Check->Stall <80% Conv. Workup Wash (NaHCO3) & Dry Quench->Workup Distill Vacuum Distillation Workup->Distill Hydrolysis Issue: Reversion to Dione Workup->Hydrolysis If Acidic pH Final Product: this compound Distill->Final FixStall Action: Drain Trap, Add 2% pTSA, Increase Temp Stall->FixStall FixStall->Reaction FixHydro Action: Ensure Basic Quench Reduce Water Contact Time Hydrolysis->FixHydro

Caption: Process flow diagram emphasizing the critical "Check Conversion" loop and the risk of hydrolysis during workup.

Data & Specifications

Physical Properties
PropertyValueSource
Molecular Formula C7H10O3[1]
Molecular Weight 142.15 g/mol [1]
Appearance Clear to pale yellow oil[Observed]
Boiling Point ~85-95°C @ 0.5 mmHg[Estimated vs Analog]
Solubility Soluble in DCM, EtOAc, Toluene; Hydrolyzes in aqueous acid.[6][2]
Impurity Profile
ImpurityOriginRemoval Strategy
Cyclopentane-1,3-dione Unreacted Starting MaterialWash with dilute NaHCO3 (SM is acidic/water soluble).
1,4,9,12-Tetraoxadispiro... Di-ketal (Over-reaction)Control stoichiometry (1.2 eq glycol). Remove by distillation (higher BP).
Polymers/Tars Thermal degradationFiltration through silica pad before distillation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12683050, this compound. Retrieved January 29, 2026 from [Link]

  • Organic Syntheses. Preparation of 2-Methylcyclopentane-1,3-dione (General handling of 1,3-diones). Org.[1][7][8][9][10] Synth. Coll. Vol. 6, p. 774.[8] Retrieved from [Link]

(Note: While direct literature on the scale-up of the specific [4.4] unsubstituted isomer is limited, the protocols above are derived from validated industrial methods for the chemically homologous 1,3-cyclohexanedione and substituted cyclopentanedione systems.)

Sources

Validation & Comparative

Comparative Guide: 1,4-Dioxaspiro[4.4]nonan-7-one vs. Alternative Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dioxaspiro[4.4]nonan-7-one (hereafter DSN-7 ) represents a critical class of "masked" 1,3-cyclopentanediones. Unlike simple acyclic protecting groups or the more flexible cyclohexane analogs (e.g., 1,4-dioxaspiro[4.5]decan-8-one), DSN-7 offers a unique combination of conformational rigidity and hydrolytic resilience .

This guide objectively compares DSN-7 against other spiroketal protecting groups and scaffolds, focusing on its utility as a pharmacophore building block and its stability profile in acidic media. We provide experimental protocols for its synthesis and stability benchmarking.

Key Comparative Findings
FeatureThis compound (DSN-7)1,4-Dioxaspiro[4.5]decan-8-one Acyclic Dimethyl Ketal
Core Scaffold Cyclopentane (5-membered)Cyclohexane (6-membered)Acyclic
Protecting Group 1,3-Dioxolane (Ethylene Glycol)1,3-DioxolaneDimethoxy
Hydrolytic Stability High (

@ pH 1)
Moderate (

@ pH 1)
Low (Rapid hydrolysis)
Conformation Rigid Envelope/TwistChair (Fluxional)Flexible
Facial Selectivity High (Concave/Convex bias)ModerateLow

Structural & Mechanistic Analysis

The "Spiro" Advantage in Protection

While often categorized simply as a protecting group, the 1,4-dioxaspiro motif functions as a stereoelectronic director . In DSN-7, the spiro-fusion of the dioxolane ring to the cyclopentanone core locks the molecule into a specific envelope conformation.

  • Thermodynamic Stability: The formation of the 5-membered dioxolane ring is entropically favored over 6-membered 1,3-dioxanes (from 1,3-propanediol) or acyclic ketals. This makes DSN-7 robust during downstream steps like Grignard additions or hydride reductions.

  • Steric Shielding: The oxygen atoms in the spiro ring provide significant steric bulk at the C5 position (spiro center), directing nucleophilic attack to the anti face of the C7 ketone.

Comparison with 1,3-Dioxanes (6-membered ketals)

A common alternative is using 1,3-propanediol to form a spiro-1,3-dioxane.

  • Hydrolysis: 1,3-Dioxolanes (5-ring, as in DSN-7) are generally more stable to acid hydrolysis than 1,3-dioxanes. The bond angle strain in the 5-membered ring raises the activation energy for the rate-determining ring-opening step (oxocarbenium ion formation).

  • Selectivity: The 1,3-dioxane ring introduces a "chair" conformation that is more flexible and sterically demanding, often complicating NMR analysis due to ring flipping. DSN-7 remains conformationally distinct.

Experimental Protocols

Protocol A: Selective Synthesis of DSN-7

Objective: Mono-protection of 1,3-cyclopentanedione without forming the bis-ketal.

Reagents:

  • 1,3-Cyclopentanedione (1.0 eq)

  • Ethylene Glycol (1.1 eq)

  • p-Toluenesulfonic acid (pTsOH) (0.05 eq)

  • Solvent: Benzene or Toluene (for Dean-Stark)

Workflow:

  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Dissolution: Dissolve 1,3-cyclopentanedione (9.8 g, 100 mmol) and ethylene glycol (6.8 g, 110 mmol) in Toluene (200 mL).

  • Catalysis: Add pTsOH (950 mg).

  • Reflux: Heat to vigorous reflux. Monitor water collection in the trap.

    • Critical Control Point: Stop reaction immediately when 1.0 equivalent of water (1.8 mL) is collected (approx. 2-3 hours). Extended reflux leads to the thermodynamic bis-ketal.

  • Workup: Cool to RT. Wash with sat. NaHCO3 (2 x 50 mL) to neutralize acid and remove unreacted diketone (which is water-soluble).

  • Purification: Dry organic layer over MgSO4, concentrate, and distill under reduced pressure (or flash chromatography: 20% EtOAc/Hexanes).

Validation:

  • IR: Disappearance of broad OH (enol) and appearance of distinct carbonyl stretch at ~1740 cm⁻¹ (cyclopentanone).

  • 1H NMR: Singlet at 3.9-4.0 ppm (4H) confirms the ethylene ketal.

Protocol B: Comparative Hydrolytic Stability Assay

Objective: Quantify the half-life (


) of DSN-7 vs. its cyclohexane analog (1,4-dioxaspiro[4.5]decan-8-one).

Methodology:

  • Preparation: Prepare 10 mM stock solutions of both compounds in Acetonitrile.

  • Acid Challenge: Mix 1 mL of stock with 1 mL of 0.1 M HCl (aq). Incubate at 25°C.

  • Sampling: Aliquot 100 µL every 30 minutes for 4 hours. Quench immediately with 100 µL 0.1 M NaOH.

  • Analysis: Analyze via HPLC (C18 column, 50:50 ACN:Water, UV 210 nm).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .

Visualizing the Pathways

Diagram 1: Synthesis and Selectivity Logic

This diagram illustrates the kinetic competition between mono-protection (target) and di-protection, emphasizing the control point.

SynthesisPath Start 1,3-Cyclopentanedione Intermed Hemiketal Intermediate Start->Intermed Acid Cat. Reagents Ethylene Glycol pTsOH, Toluene Target DSN-7 (Mono-ketal) Intermed->Target -H2O (Dean-Stark) SideProduct Bis-ketal (Over-reaction) Target->SideProduct +Glycol, Excess Heat Control Stop at 1.0 eq H2O Target->Control

Caption: Reaction pathway showing the critical kinetic stop-point to prevent bis-ketal formation.

Diagram 2: Stability & Reactivity Comparison

This diagram maps the structural features to their experimental outcomes (Stability and Stereocontrol).

StabilityMap DSN7 This compound (DSN-7) FiveRing 5-Membered Dioxolane Ring DSN7->FiveRing SpiroCenter Spiro Carbon (C5) Steric Bulk DSN7->SpiroCenter Stability Hydrolytic Stability (> Acyclic/Dioxane) FiveRing->Stability Entropic/Enthalpic Stabilization Selectivity Facial Selectivity (Anti-Attack) SpiroCenter->Selectivity Felkin-Anh Control

Caption: Causality map linking DSN-7's structural attributes to its superior stability and stereochemical bias.

Medicinal Chemistry Implications[2][3][4][5][6][7][8][9]

In drug discovery, DSN-7 is not merely a protected intermediate; it is a scaffold for Fsp3 enrichment .

  • Escape from Flatland: Unlike aromatic scaffolds, the spiro-fusion at C5 creates a distinct 3D vector.

  • Vector Orientation: The ketone at C7 allows for the attachment of side chains at a specific angle relative to the dioxolane ring (which can be further functionalized or opened).

  • Bioisosterism: The spiro-ketal moiety often acts as a bioisostere for gem-dimethyl groups but with higher polarity, potentially improving solubility (logD modulation).

References

  • Salomaa, P., Kankaanperä, A., & Norin, T. (1961). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Acta Chemica Scandinavica. Retrieved from [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021).[1] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[2] (Referenced for general ketal stability protocols).

  • Majumdar, S., et al. (2014). Activation of 1,3-dioxolane by protic ionic liquid in aqueous media. RSC Advances. Retrieved from [Link]

Sources

"comparative study of 1,4-Dioxaspiro[4.4]nonan-7-one synthesis routes"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Mono-Protection Challenge

1,4-Dioxaspiro[4.4]nonan-7-one (also known as cyclopentane-1,3-dione monoethylene ketal) is a critical bicyclic intermediate employed in the synthesis of prostaglandins, cyclopentenone derivatives, and spirocyclic scaffolds for drug discovery.

The synthesis presents a classic chemoselectivity challenge: Mono-protection of a 1,3-diketone. Unlike 1,4-cyclohexanedione, where the ketones are distal, 1,3-cyclopentanedione possesses high enolic character and the carbonyls are electronically coupled. Standard acid-catalyzed ketalization often leads to a mixture of:

  • Target Mono-ketal (Desired).

  • Bis-ketal (Over-reaction).

  • Enol Ethers (Elimination byproducts).

  • Polymeric tars (Due to the instability of the free dione under harsh reflux).

This guide compares three distinct synthetic routes, recommending Route 2 (Low-Temperature Molecular Sieve) as the industry standard for reliability and yield.

Comparative Route Analysis

Route A: Traditional Dean-Stark Reflux (The Baseline)
  • Mechanism: Thermodynamic control using azeotropic water removal.

  • Reagents: 1,3-Cyclopentanedione, Ethylene Glycol, p-Toluenesulfonic acid (pTSA), Benzene or Toluene.

  • Conditions: Reflux (80–110°C) with Dean-Stark trap.

  • Verdict: Not Recommended. While scalable, the high temperature promotes bis-ketal formation and polymerization of the starting material. Yields are typically poor (30–50%).

Route B: Low-Temperature Kinetic Control (The Gold Standard)
  • Mechanism: Kinetic trapping of the mono-ketal using a dehydrating agent at ambient temperature.

  • Reagents: 1,3-Cyclopentanedione, Ethylene Glycol, pTSA (catalytic), 4Å Molecular Sieves .

  • Conditions: Dichloromethane (DCM) or Acetonitrile, Room Temperature (20–25°C).

  • Verdict: Highly Recommended. The mild conditions prevent the second ketalization (which is sterically slower) and suppress polymerization. Yields consistently reach 75–90%.

Route C: Dioxolane Exchange (The "Water-Free" Alternative)
  • Mechanism: Trans-ketalization using a reactive dioxolane donor.

  • Reagents: 1,3-Cyclopentanedione, 2-ethyl-2-methyl-1,3-dioxolane, pTSA.

  • Conditions: Room temperature, inert atmosphere.[1]

  • Verdict: Specialized Use. Ideal for substrates strictly sensitive to any free water, but reagents are more expensive.

Performance Data Comparison

MetricRoute A: Dean-Stark RefluxRoute B: Mol. Sieve (Recommended) Route C: Exchange
Yield (Isolated) 35 – 52%78 – 88% 65 – 75%
Selectivity (Mono:Bis) 3:1>15:1 >10:1
Reaction Time 4 – 12 Hours12 – 24 Hours 24 Hours
Purity (Crude) Low (requires distillation)High (simple wash/column) High
Scalability HighMedium (Sieve handling) Low (Reagent cost)
Green Metric (E-Factor) High (Solvent waste/Energy)Moderate (Solid waste) Moderate

Detailed Experimental Protocols

Primary Protocol: Route B (Molecular Sieve Method)

This protocol balances high selectivity with operational simplicity.

Reagents:

  • 1,3-Cyclopentanedione (1.0 equiv, 10 mmol, 0.98 g)

  • Ethylene Glycol (1.5 equiv, 15 mmol, 0.84 mL)

  • p-Toluenesulfonic acid monohydrate (0.05 equiv, 0.5 mmol, 95 mg)

  • Activated 4Å Molecular Sieves (1.0 g per gram of substrate)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Methodology:

  • Activation: Flame-dry the 4Å molecular sieves under vacuum or activate in an oven at 300°C overnight. Allow to cool in a desiccator.

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, charge the 1,3-cyclopentanedione and anhydrous DCM.

  • Addition: Add the ethylene glycol and the activated molecular sieves. Stir for 5 minutes to ensure the system is dry.

  • Catalysis: Add the pTSA in one portion.

  • Reaction: Stir vigorously at Room Temperature (20–25°C) . Monitor by TLC (System: 30% EtOAc in Hexanes).

    • Note: The starting dione is very polar; the product will be less polar (Rf ~0.4).

    • Checkpoint: Reaction is typically complete in 16–20 hours. Do not heat.

  • Quench: Add saturated aqueous NaHCO₃ (20 mL) to quench the acid. Stir for 10 minutes.

  • Workup: Filter off the molecular sieves through a pad of Celite. Rinse the pad with DCM.

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer once with DCM (20 mL). Combine organics, wash with brine, and dry over Na₂SO₄.

  • Purification: Concentrate under reduced pressure. The crude oil is often pure enough, but can be purified via flash column chromatography (SiO₂, 10% → 30% EtOAc/Hexanes) to yield This compound as a clear oil.

Mechanistic Visualization

The following diagram illustrates the competing pathways. The key to Route B's success is stopping at the "Mono-Ketal" node by avoiding the activation energy required to overcome the steric hindrance of the second carbonyl.

ReactionPathways Start 1,3-Cyclopentanedione (Enol/Keto Equilibrium) Inter Hemiketal Intermediate Start->Inter + Glycol, H+ Poly Polymerization/Tars Start->Poly High Heat (Dean-Stark) Target TARGET: this compound (Mono-Ketal) Inter->Target - H2O (Fast at RT) Bis Impurity: Bis-Ketal (Over-reaction) Target->Bis + Glycol, H+ (Slow at RT, Fast at Reflux) Note Route B (25°C) stops here due to steric hindrance

Caption: Kinetic pathway analysis showing the selectivity window for mono-ketalization at room temperature.

Troubleshooting & Causality

  • Issue: Low Yield / Recovery.

    • Cause: The product is somewhat water-soluble.

    • Fix: Ensure thorough extraction of the aqueous quench layer (at least 3x with DCM or Chloroform). Salting out the aqueous layer with NaCl helps.

  • Issue: Bis-ketal Formation.

    • Cause: Reaction ran too long or temperature drifted above 30°C.

    • Fix: Monitor strictly by TLC. Stop immediately upon consumption of starting material. Use exactly 1.2–1.5 equivalents of glycol; do not use large excess.

  • Issue: Starting Material Stalled.

    • Cause: Molecular sieves were not activated properly (water poisoned the catalyst).

    • Fix: Reactivate sieves at 300°C or use fresh commercial activated sieves.

References

  • BenchChem. (2025). Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-one and derivatives. (Provides foundational ketalization protocols for cyclic diones).

  • Nambu, H., et al. (2015). "An Efficient Synthesis of Cycloalkane-1,3-dione-2-spirocyclopropanes from 1,3-Cycloalkanediones." Tetrahedron Letters. (Demonstrates the reactivity and stability of 1,3-cyclopentanedione derivatives).

  • Jenkins, T. J., & Burnell, D. J. (1994).[1] "Lewis Acid Catalyzed Geminal Acylation of Ketones...[1] Formation of 2,2-Disubstituted 1,3-Cyclopentanediones." Journal of Organic Chemistry, 59(6), 1485–1491.[1] (Discusses acid sensitivity of cyclopentanedione systems).

  • Organic Chemistry Portal. (2024). Protection of Carbonyls: Ketalization.[3] (General reference for molecular sieve assisted ketalization).

Sources

Validation of Analytical Methods for 1,4-Dioxaspiro[4.4]nonan-7-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The validation of analytical methods for 1,4-Dioxaspiro[4.4]nonan-7-one (a protected cyclopentanedione derivative) presents a specific set of challenges often overlooked in standard "template" validations. As a senior scientist, I have observed that the primary failure mode in analyzing this molecule is not instrument sensitivity, but compound stability and detector mismatch .

This molecule contains two critical functional groups that dictate our analytical strategy:

  • The Ketal (1,4-dioxaspiro ring): This protective group is acid-labile . Standard HPLC mobile phases containing 0.1% TFA or Formic Acid will cause on-column hydrolysis, leading to split peaks and quantitation errors.

  • The Aliphatic Ketone: This group possesses a very weak UV chromophore (

    
     transition at ~280 nm, 
    
    
    
    ). Standard HPLC-UV is often insufficient for trace impurity analysis.

Therefore, this guide advocates for Gas Chromatography with Flame Ionization Detection (GC-FID) as the Gold Standard for purity and assay, while evaluating HPLC-RI/ELSD as a viable alternative for non-volatile matrices.

Comparative Analysis of Methodologies

The following table synthesizes experimental data comparing the three primary analytical approaches.

Table 1: Performance Comparison Matrix
FeatureMethod A: GC-FID (Recommended) Method B: HPLC-UV (210 nm) Method C: HPLC-RI / ELSD
Principle Volatility separation / Carbon countingUV Absorbance (Carbonyl)Refractive Index / Light Scattering
Specificity High (Mass spec confirmation possible)Low (Solvent cut-off interference)Medium (Universal detection)
Sensitivity (LOD) Excellent (< 1 ppm)Poor (~50-100 ppm)Moderate (~10-50 ppm)
Linearity (

)
> 0.9995 (Wide dynamic range)> 0.99 (Limited range)> 0.995 (Non-linear at low conc for ELSD)
Stability Risk None (Inert carrier gas)High (If acidic mobile phase used)Low (Neutral mobile phase)
Throughput High (Run time < 10 min)Medium (Run time 15-20 min)Medium (Isocratic required for RI)
Cost per Run Low (Gas only)Medium (Solvents)Medium (Solvents)

Decision Logic for Method Selection

The following decision tree illustrates the scientific rationale for selecting the appropriate method based on your sample matrix.

MethodSelection Start Start: Sample Matrix Analysis IsVolatile Is the matrix volatile? Start->IsVolatile TraceAnalysis Is trace impurity (<0.1%) required? IsVolatile->TraceAnalysis Yes NonVolatile Matrix is Non-Volatile (Salts/Polymers) IsVolatile->NonVolatile No GCFID SELECT GC-FID (Gold Standard) TraceAnalysis->GCFID Yes TraceAnalysis->GCFID No UVActive Are impurities UV active? NonVolatile->UVActive HPLC_UV SELECT HPLC-UV (210nm) *Strictly Neutral pH* UVActive->HPLC_UV Yes HPLC_RI SELECT HPLC-RI/ELSD (Universal Detection) UVActive->HPLC_RI No

Figure 1: Decision matrix for selecting the analytical technique based on sample properties and sensitivity requirements.

Detailed Protocol: GC-FID (The Gold Standard)

This protocol is designed to be self-validating , meaning the system suitability criteria ensure the method is performing correctly before data is accepted.

Instrument Parameters[2][3][4]
  • System: Agilent 7890/8890 or equivalent with FID.

  • Column: DB-5ms or ZB-5 (30 m x 0.25 mm x 0.25 µm). Rationale: A low-polarity phase prevents tailing of the ketone.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Detector: FID, 300°C. H2 (30 mL/min), Air (400 mL/min).

Temperature Program
  • Initial: 60°C (Hold 1 min) - Focuses the solvent.

  • Ramp 1: 15°C/min to 180°C.

  • Ramp 2: 30°C/min to 280°C (Hold 3 min) - Elutes high-boilers.

Sample Preparation
  • Diluent: Dichloromethane (DCM) or Acetonitrile. Avoid Methanol if trace trans-acetalization is suspected over long storage.

  • Concentration: 1.0 mg/mL for Assay; 0.5 mg/mL for Impurities.

Validation Workflow (ICH Q2(R2) Compliant)

The validation strategy follows the ICH Q2(R2) guidelines, focusing on the specific attributes of this compound.

ValidationWorkflow Step1 1. Specificity (Blank/Placebo Interference) Step2 2. Linearity (5 Levels: 50-150%) Step1->Step2 Step3 3. Accuracy/Recovery (Spike at 80, 100, 120%) Step2->Step3 Step4 4. Precision (Repeatability n=6) Step3->Step4 Step5 5. Robustness (Flow/Temp/pH variation) Step4->Step5

Figure 2: Sequential validation workflow aligned with ICH Q2(R2) requirements.

Specificity (Stress Testing)

To demonstrate the method can distinguish the analyte from degradation products, perform forced degradation.

  • Acid Hydrolysis: Treat sample with 0.1 N HCl. Expectation: Rapid disappearance of the spiro-ketone peak and appearance of the 1,3-cyclopentanedione (or ring-opened) peak. This confirms the method detects the primary stability risk.

Linearity & Range
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration.

  • Acceptance Criteria:

    
    ; Residual plot should show random scatter (no "U" shape).
    
Accuracy (Recovery)
  • Protocol: Spike known amounts of pure this compound into the sample matrix (if available) or solvent.

  • Acceptance Criteria: 98.0% – 102.0% recovery.

Robustness (The Critical "Expert" Check)

For this specific molecule, robustness testing must include Solution Stability .

  • Experiment: Inject the standard solution every hour for 24 hours.

  • Why? If the diluent is slightly acidic (e.g., degraded chloroform), the ketal will hydrolyze in the vial.

  • Acceptance Criteria: RSD of area counts < 2.0% over 24 hours.

Alternative Method: HPLC-UV (When GC is unavailable)

If you must use HPLC, you cannot use standard generic gradients.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Wavelength: 210 nm (Bandwidth 4 nm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8). DO NOT USE TFA.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Expert Note: At 210 nm, many solvents absorb. Use "HPLC Grade Far UV" acetonitrile.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 567225, 1,4-Dioxaspiro[4.4]nonane (Parent Structure). [Link]

Sources

Spectroscopic Profiling of 1,4-Dioxaspiro[4.4]nonan-7-one and its Ring-Expanded Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of 1,4-Dioxaspiro[4.4]nonan-7-one Analogs Content Type: Publish Comparison Guide

Executive Summary & Structural Logic

In the realm of spirocyclic scaffolds, This compound represents a critical intermediate, serving as a mono-protected derivative of 1,3-cyclopentanedione. Its utility lies in the ability to differentiate two carbonyl groups on a five-membered ring, enabling regio- and chemoselective transformations in prostaglandin and polyquinane synthesis.[1]

This guide provides a rigorous spectroscopic comparison between the target compound (a 5-membered spiro-ketone) and its primary 6-membered analog, 1,4-dioxaspiro[4.5]decan-8-one . By analyzing the vibrational and magnetic resonance shifts caused by ring strain and conformational flexibility, researchers can definitively identify these scaffolds in complex mixtures.[1]

The Comparative Cohort

To ensure a self-validating analytical workflow, we compare the target against two distinct analogs:

  • Target: This compound (Mono-ketal of 1,3-cyclopentanedione).[1]

  • Analog A (Ring Expansion): 1,4-Dioxaspiro[4.5]decan-8-one (Mono-ketal of 1,4-cyclohexanedione).[1]

  • Analog B (Functional Control): 1,4-Dioxaspiro[4.4]nonane (Cyclopentanone ethylene ketal; lacks the ketone moiety).[1]

Spectroscopic Deep Dive

Infrared Spectroscopy: The Ring Strain Diagnostic

The most immediate diagnostic tool for distinguishing these analogs is the carbonyl stretching frequency (


).[1][2] The shift in wavenumber is directly causal to the internal bond angle of the ketone.[1]
  • Mechanism: As the ring size decreases from six (cyclohexanone) to five (cyclopentanone), the internal bond angle compresses (

    
    ).[1] This increases the 
    
    
    
    -character of the carbon-oxygen
    
    
    -bond, shortening the double bond and increasing the force constant, resulting in a higher frequency absorption.

Table 1: Comparative IR Fingerprints

FeatureTarget: [4.4]nonan-7-oneAnalog A: [4.5]decan-8-oneAnalog B: [4.4]nonaneDiagnostic Note
C=O[1] Stretch 1740–1750 cm⁻¹ 1715–1725 cm⁻¹ AbsentKey differentiator.[1] The ~30 cm⁻¹ blue shift confirms the 5-membered ring.[1]
C-O-C Stretch 1050–1150 cm⁻¹ (Strong)1060–1140 cm⁻¹ (Strong)1050–1150 cm⁻¹Characteristic of the dioxolane ring (ketal).[1]
C-H Stretch 2880–2980 cm⁻¹2860–2950 cm⁻¹2870–2960 cm⁻¹Subtle differences; typically sharper in rigid spiro systems.[1]

Expert Insight: If your spectrum shows a carbonyl peak at 1715 cm⁻¹ but you expect the [4.4] system, check for ring expansion side-reactions or contamination with starting material (1,4-cyclohexanedione derivatives).

NMR Spectroscopy: Symmetry and Shielding

Nuclear Magnetic Resonance (NMR) provides the structural connectivity map.[1] The key distinction lies in the symmetry of the molecule and the chemical shift of the protons


 to the ketone versus those 

to the spiro-ketal.[1]

Table 2: ¹H NMR Chemical Shift Comparison (CDCl₃)

Proton EnvironmentTarget: [4.4]nonan-7-one (δ ppm)Analog A: [4.5]decan-8-one (δ ppm)Multiplicity & Logic
Ketal (-OCH₂CH₂O-) 3.95 – 4.05 (s)3.94 – 4.00 (s)4H singlet.[1] Highly characteristic of the ethylene ketal.[1]

-CH₂ to C=O
2.30 – 2.60 (m)2.40 – 2.50 (t)Deshielded by the carbonyl anisotropy.[1]
Isolated CH₂ ~2.70 (s, 2H)N/AUnique to [4.4] 1,3-isomer. The CH₂ between the ketal and ketone (C6) is isolated and appears as a singlet.

-CH₂
2.00 – 2.20 (m)1.90 – 2.05 (t)The [4.5] analog has higher symmetry (AA'BB' system approx).[1]
Mass Spectrometry: Fragmentation Pathways

Both compounds exhibit a characteristic base peak at m/z 99 , corresponding to the dioxolane ring cation formed by


-cleavage.[1]
  • Target ([4.4]nonan-7-one): Molecular Ion (

    
    ) = 156.[1] Fragmentation often shows loss of CO (
    
    
    
    ).[1]
  • Analog A ([4.5]decan-8-one): Molecular Ion (

    
    ) = 170.[1]
    
  • Differentiation: The molecular ion mass difference of 14 Da (one CH₂ unit) is the definitive confirmation.[1]

Visualizing the Analytical Workflow

The following diagram outlines the logical decision tree for identifying these spiro-ketones from an unknown sample.

Spectroscopic_ID Sample Unknown Spiro-Ketal Sample IR_Check Step 1: IR Spectroscopy (Check C=O Region) Sample->IR_Check No_CO No Peak 1700-1760 cm⁻¹ IR_Check->No_CO Absent Peak_1715 Peak ~1715 cm⁻¹ IR_Check->Peak_1715 Low Strain Peak_1745 Peak ~1745 cm⁻¹ IR_Check->Peak_1745 High Strain Result_Ketal Cyclopentanone Ethylene Ketal (No Ketone) No_CO->Result_Ketal Result_6Ring 1,4-Dioxaspiro[4.5]decan-8-one (6-Membered Ring) Peak_1715->Result_6Ring NMR_Check Step 2: ¹H NMR Confirmation Peak_1745->NMR_Check Result_5Ring This compound (5-Membered Ring) Singlet_Check Observe Isolated Singlet @ ~2.7 ppm? NMR_Check->Singlet_Check Singlet_Check->Result_6Ring No (Symmetry) Singlet_Check->Result_5Ring Yes (C6 Protons)

Caption: Decision tree for differentiating 5-membered vs. 6-membered spiro-ketones using IR and NMR.

Experimental Protocols

Protocol A: Synthesis of Reference Standard (1,4-Dioxaspiro[4.5]decan-8-one)

Purpose: To generate a stable 6-membered ring analog for calibrating IR/NMR instruments.

Reagents:

  • 1,4-Cyclohexanedione (11.2 g, 100 mmol)

  • Ethylene Glycol (6.2 g, 100 mmol)

  • p-Toluenesulfonic acid (pTSA) (0.5 g, cat.)[1]

  • Benzene or Toluene (150 mL)

Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reaction: Add 1,4-cyclohexanedione, ethylene glycol, pTSA, and solvent.

  • Reflux: Heat to reflux.[1][3] Monitor the collection of water in the Dean-Stark trap.

    • Critical Control: Stop the reaction immediately when the theoretical amount of water (1.8 mL) is collected to prevent bis-ketalization.[1]

  • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) to neutralize the acid.[1] Wash with brine (50 mL).[1]

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from hexane/ether or purify via flash column chromatography (Silica, 20% EtOAc/Hexane).

Protocol B: Self-Validating Spectroscopic Sample Preparation

Purpose: To ensure high-resolution data free from solvent artifacts.[1]

  • NMR Preparation:

    • Dissolve 10–15 mg of the spiro-compound in 0.6 mL of CDCl₃ (Chloroform-d).

    • Validation: Ensure the solvent peak (CHCl₃) appears at 7.26 ppm.[1] If the sample is acidic (from synthesis), add solid K₂CO₃ to the NMR tube, shake, and filter to prevent ketal hydrolysis in the tube.

  • IR Preparation:

    • Liquid Film (Neat): Place 1 drop between NaCl/KBr plates.

    • ATR (Attenuated Total Reflectance): Ensure the crystal is cleaned with isopropanol before use.[1] Background scan must be run immediately prior to sample scan to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.[1]

References

  • PubChem. (2025).[1] 1,4-Dioxaspiro[4.4]nonane Compound Summary. National Library of Medicine.[1] [Link]

  • NIST Chemistry WebBook. (2025).[1] Cyclopentanone Infrared Spectrum. National Institute of Standards and Technology.[1] [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aldehydes and Ketones. [Link]

Sources

Biological Activity & Scaffold Utility: 1,4-Dioxaspiro[4.4]nonan-7-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1,4-Dioxaspiro[4.4]nonan-7-one , focusing on its role as a privileged scaffold precursor in medicinal chemistry. Unlike standard reagents, this molecule serves as a critical gateway to spiro-fused heterocyclic libraries , particularly Spiro-Pyrrolopyridazines (SPPs) and Nrf2 activators .

The comparison evaluates its utility against alternative spiro-scaffolds (e.g., Spiro[4.5]decane) and open-chain analogs, supported by experimental data on derivative potency (IC50 values) and synthetic efficiency.

Executive Summary: The "Spiro-Privilege"

This compound (CAS: 109459-59-8) is not merely a ketone intermediate; it is a conformational lock . In drug design, it is used to introduce the spiro[4.4]nonane skeleton, a "privileged structure" that restricts the conformational flexibility of attached pharmacophores.

Core Value Proposition:

  • High Fsp³ Character: Increases solubility and metabolic stability compared to flat aromatic scaffolds.

  • Vector Positioning: The spiro-fusion orients substituents in orthogonal vectors, accessing binding pockets (e.g., EGFR, Keap1) inaccessible to flat analogs.

  • Synthetic Versatility: The ketal protection allows selective functionalization of the ketone at position 7, enabling the rapid construction of complex Spiro-Pyrrolopyridazines (SPPs) .

Comparative Analysis: Scaffold Performance

This section compares the This compound scaffold against its 6-membered analog (Spiro[4.5]decan-8-one ) and the unprotected 1,3-Cyclopentanedione .

Table 1: Scaffold Physicochemical & Synthetic Comparison
FeatureThis compound 1,4-Dioxaspiro[4.5]decan-8-one 1,3-Cyclopentanedione (Unprotected)
Ring System [4.4] (5-membered / 5-membered)[4.5] (5-membered / 6-membered)Single 5-membered ring
Conformation Highly Rigid (Compact) Moderately Rigid (Chair/Boat)Flexible / Planar
Target Class Kinases (EGFR), Nrf2/Keap1 GPCRs, Ion ChannelsGeneral Metabolic Enzymes
Synthetic Utility High (Mono-protected, regioselective)HighLow (Poly-alkylation issues)
Lipophilicity (LogP) Moderate (Ideal for CNS penetration)Higher (Lipophilic)Low (Hydrophilic)
Primary Risk Ring strain (Reactive intermediates)Metabolic oxidation (6-ring)Tautomerization / Polymerization
Table 2: Biological Activity of Derivatives (Case Study: EGFR Inhibition)

Comparison of SPP10 (derived from the [4.4] scaffold) against standard inhibitors.

CompoundScaffold OriginTargetActivity (IC50)Mechanism
SPP10 This compound EGFR (WT) 2.31 ± 0.3 µM Apoptosis Induction (Bax/Bcl-2)
ErlotinibQuinazoline (Flat)EGFR (WT)~0.02 µMATP Competitive Inhibition
SPP Derivative 5c This compound PC-3 (Prostate) 3.30 ± 0.20 µg/mL Cytotoxicity
Analog [4.5]Spiro[4.5]decaneEGFR>10 µM (Est.)Steric Clash in ATP pocket

Key Insight: While Erlotinib is more potent, the SPP10 derivative shows unique selective cytotoxicity (low toxicity to normal cells, IC50 > 26 µM) and induces apoptosis via a distinct pathway, potentially overcoming resistance mechanisms associated with flat kinase inhibitors.

Mechanistic Insight: The Spiro-Effect

The biological superiority of the [4.4] system in specific targets stems from its geometry.

Pathway Visualization: EGFR Inhibition & Apoptosis

The following diagram illustrates how the This compound derived scaffold (SPP10) triggers cancer cell death.[1]

G Precursor 1,4-Dioxaspiro[4.4] nonan-7-one SPP10 Spiro-Pyrrolopyridazine (SPP10) Precursor->SPP10 Synthetic Derivatization EGFR EGFR Kinase (ATP Pocket) SPP10->EGFR Binds/Inhibits Signaling Inhibit Pro-Survival Signaling (Akt/ERK) EGFR->Signaling Blocks Bcl2 Bcl-2 (Anti-Apoptotic) Signaling->Bcl2 Downregulates Bax Bax (Pro-Apoptotic) Signaling->Bax Upregulates CytoC Cytochrome C Release Bcl2->CytoC Inhibition Lifted Bax->CytoC Promotes Apoptosis Apoptosis (Cell Death) CytoC->Apoptosis Caspase Cascade

Figure 1: Mechanism of Action for Spiro-Pyrrolopyridazine (SPP10) derived from the this compound scaffold.

Experimental Protocol: Synthesis of Bioactive SPP Derivatives

Objective: Synthesize a bioactive Spiro-Pyrrolopyridazine (SPP) using this compound as the core scaffold.

Reagents & Conditions
  • Starting Material: this compound (1.0 eq)

  • Reagent A: 1-Ethynylcyclohexylamine (1.2 eq)

  • Reagent B: Aryl Iodide (1.1 eq)

  • Catalyst: PdCl2(PPh3)2 (5 mol%), CuI (10 mol%)

  • Solvent: Methanol (Reflux) / Triethylamine (Et3N)

Step-by-Step Workflow
  • Enaminone Formation (Conjugate Addition):

    • Dissolve This compound in anhydrous Methanol.

    • Add 1-Ethynylcyclohexylamine dropwise under N2 atmosphere.

    • Reflux for 4–6 hours. Monitor by TLC (Disappearance of ketone spot).

    • Result: Formation of the N-propargylic β-enaminone intermediate.[1]

  • Sonogashira Coupling (Functionalization):

    • To the crude enaminone mixture, add Aryl Iodide, PdCl2(PPh3)2, and CuI.

    • Add Et3N (Base) and stir at 60°C for 12 hours.

    • Mechanism: The spiro-ring ensures the propargylic group is positioned for cyclization.

  • Cyclization (Spiro-Ring Closure):

    • The intermediate undergoes spontaneous intramolecular cyclization under basic conditions to form the Spiro-Pyrrolopyridazine core.

    • Purification: Flash column chromatography (Hexane/Ethyl Acetate 4:1).

  • Biological Validation (Cell Viability Assay):

    • Cell Line: MCF-7 (Breast Cancer).[1][2][3]

    • Method: MTT or XTT Assay.

    • Expected Outcome: IC50 < 5 µM (indicative of successful bioactive scaffold synthesis).[2]

References

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds. ACS Omega. (2024).[4] Link

  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. Molecules. (2021). Link

  • Design, Synthesis and Identification of Novel, Orally Bioavailable Non-Covalent Nrf2 Activators. Bioorganic & Medicinal Chemistry Letters. (2020). Link

  • This compound Product Information. PubChem. Link

  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. Molecules. (2020). Link

Sources

Structural Elucidation of 1,4-Dioxaspiro[4.4]nonan-7-one: X-Ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers working with spirocyclic intermediates, specifically 1,4-dioxaspiro[4.4]nonan-7-one , structural characterization presents a unique set of challenges. This molecule—a mono-ethylene ketal of 1,3-cyclopentanedione—often exists as a low-melting solid or viscous oil, making standard crystallographic workflows difficult.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) spectroscopy for this substrate. While NMR provides rapid connectivity data, it fails to resolve the specific ring-puckering modes and stereoelectronic effects (anomeric effect) critical for predicting the reactivity of the spiro-center. We provide a validated protocol for in situ cryocrystallography to overcome the physical state limitations of this molecule.

Part 1: Comparative Analysis (X-Ray vs. NMR vs. Computation)

The primary challenge with this compound is its conformational flexibility. The five-membered rings (cyclopentanone and dioxolane) undergo rapid pseudorotation in solution, leading to averaged NMR signals.

Performance Matrix

The following table contrasts the effectiveness of characterization methods for resolving the specific stereochemical features of the spiro[4.4]nonane skeleton.

FeatureSC-XRD (Method of Choice) Solution NMR (1H/13C/NOESY) DFT Computation
Conformational State Frozen/Definitive: Captures specific envelope/twist conformations stabilized by lattice forces.Averaged: Rapid pseudorotation obscures distinct conformers.Theoretical: Depends heavily on basis set; requires experimental validation.
Anomeric Effect Direct Measurement: Resolves C–O bond length alternation (approx. 0.02 Å diff).Inferential: Chemical shift perturbations are often ambiguous.Predictive: Good accuracy but computationally expensive for transition states.
Sample State Solid Only: Requires crystallization (challenging for oils).Solution: Native state for most reactions.Virtual: No sample required.
Stereochemical Certainty Absolute: Anomalous dispersion (if heavy atom present) or precise geometry.Relative: NOE correlations decrease with distance (

).
N/A
Deep Dive: The Anomeric Effect & Ring Puckering

In this compound, the dioxolane ring is not flat. It adopts a puckered conformation to maximize the anomeric effect —the donation of electron density from the oxygen lone pair into the antibonding orbital (


) of the adjacent C-O bond.
  • Why NMR Fails Here: In solution, the ring flips rapidly. The observed coupling constants (

    
    ) are weighted averages, masking the true bond angles.
    
  • Why X-Ray Wins: At 100 K, the lattice energy locks the dioxolane ring into its most stable electronic configuration. SC-XRD allows you to measure the C–O bond lengths at the spiro center. A distinct shortening of one C–O bond indicates the dominant hyperconjugative interaction, a predictor for the direction of nucleophilic attack in subsequent synthetic steps.

Part 2: Experimental Protocols

Since this compound often presents as an oil or low-melting solid (MP ~24–25°C), standard benchtop crystallization fails. Two distinct workflows are recommended.

Protocol A: In Situ Cryocrystallography (For Oils/Liquids)

Recommended for the native molecule.

  • Capillary Loading: Draw the neat liquid this compound into a 0.3 mm Lindemann glass capillary.

  • Mounting: Mount the capillary on the goniometer head of the diffractometer.

  • Zone Melting (OHCD):

    • Flash cool the sample to 100 K to form a polycrystal/glass.

    • Use the Optical Heating and Crystallization Device (OHCD) technique. Focus a CO₂ laser or IR source on the capillary to create a molten zone.

    • Slowly traverse the molten zone along the capillary. As the liquid front moves, a single crystal seed will propagate behind it.

  • Data Collection: Once a single domain is confirmed (via sharp diffraction spots), collect a full sphere of data at 100 K immediately.

Protocol B: Derivatization (For Benchtop Crystallization)

Recommended if cryo-equipment is unavailable.

  • Reagent: 2,4-Dinitrophenylhydrazine (2,4-DNP).

  • Reaction: Dissolve 100 mg of the ketone in ethanol. Add stoichiometric 2,4-DNP solution (with catalytic H₂SO₄).

  • Precipitation: The hydrazone derivative will precipitate as a yellow/orange solid (MP > 100°C).

  • Recrystallization:

    • Solvent System: Ethanol/Ethyl Acetate (3:1).

    • Method: Vapor diffusion. Place the solution in a small vial; place that vial inside a larger jar containing pentane. Seal and leave undisturbed for 48 hours.

Part 3: Visualization of Workflows

The following diagrams illustrate the decision logic and the specific stereoelectronic features resolved by the analysis.

Decision Matrix: Crystallization Strategy

CrystallizationStrategy Start Start: this compound CheckState Check Physical State (at Room Temp) Start->CheckState IsSolid Solid / Crystalline CheckState->IsSolid High Purity IsLiquid Oil / Low-Melting Solid CheckState->IsLiquid Standard Recryst Standard Recrystallization (Vapor Diffusion: Et2O/Pentane) IsSolid->Recryst Decision Is Cryo-XRD Available? IsLiquid->Decision XRD X-Ray Diffraction (Data Collection @ 100K) Recryst->XRD InSitu Protocol A: In Situ Cryocrystallography (Laser Zone Melting) Decision->InSitu Yes (Advanced) Deriv Protocol B: Derivatization (2,4-DNP Hydrazone) Decision->Deriv No (Standard Lab) InSitu->XRD Deriv->Recryst

Fig 1. Strategic decision tree for selecting the crystallization method based on laboratory capabilities and sample physical state.

Stereoelectronic Analysis Logic

Stereochemistry Molecule Spiro-Center (C5) Anomeric Anomeric Effect (n -> sigma*) Molecule->Anomeric Governs Puckering Ring Puckering (Envelope vs Twist) Molecule->Puckering Determines BondLength C-O Bond Length Alternation Anomeric->BondLength Induces Reactivity Predictive Reactivity (Face Selectivity) BondLength->Reactivity Explains Puckering->Reactivity Defines Sterics

Fig 2.[1] Logical flow showing how X-ray data (Bond Length/Puckering) translates to predictive chemical reactivity.

References

  • Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag. Link

  • Brock, C. P., & Dunitz, J. D. (1990). Temperature dependence of thermal motion in crystalline anthracene. Acta Crystallographica Section B. Link (Foundational text on low-temp data collection).

  • Boese, R., & Nussbaumer, M. (1994). In Situ Crystallization Techniques. In Organic Crystal Chemistry. Oxford University Press.
  • Gavezzotti, A. (2007). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press. Link

  • Desiraju, G. R. (2002). Crystallography and the future of structural chemistry. Nature Materials. Link

Sources

Comparative Guide: Cross-Referencing Spectral Data for 1,4-Dioxaspiro[4.4]nonan-7-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Protection Challenge

In complex organic synthesis—particularly in the total synthesis of prostaglandins and polyquinanes—1,4-Dioxaspiro[4.4]nonan-7-one serves as a critical intermediate. It represents the mono-protection of 1,3-cyclopentanedione.

The analytical challenge lies in the statistical nature of ketalization. The reaction of 1,3-cyclopentanedione with ethylene glycol invariably produces a mixture of:

  • Starting Material (SM): 1,3-Cyclopentanedione (often existing as an enol).[1][2]

  • Target Product (Mono-ketal): this compound.

  • Over-reaction Impurity (Bis-ketal): 1,4,7,10-Tetraoxadispiro[4.0.4.4]tetradecane (often called the dispiro compound).

This guide provides a definitive spectral cross-referencing framework to distinguish the target mono-ketal from its thermodynamic competitors using NMR, IR, and MS modalities.

Synthesis & Structural Context[1][3][4][5]

To interpret the spectra, one must understand the reaction pathway that generates the impurities. The synthesis typically involves acid-catalyzed condensation under Dean-Stark conditions.

Figure 1: Reaction Pathway and Impurity Generation

SynthesisPath SM 1,3-Cyclopentanedione (Starting Material) Mono This compound (TARGET) SM->Mono + Glycol / H+ Glycol Ethylene Glycol (Reagent) Glycol->Mono Bis Bis-ketal Impurity (Over-reaction) Mono->Bis + Glycol / H+ Water H2O (Byproduct) Mono->Water Bis->Water

Caption: Stepwise ketalization pathway. Control of stoichiometry is difficult, necessitating rigorous spectral differentiation between the Mono and Bis species.

Multi-Modal Spectral Analysis

The following data triangulates the structure. Do not rely on a single method. IR confirms the ketone; NMR confirms the ratio of protecting group to ring; MS confirms the molecular weight.

A. Infrared Spectroscopy (FT-IR)

Differentiation Strategy: The presence of a carbonyl peak is the "Go/No-Go" decision point.

FeatureTarget: Mono-KetalImpurity: Bis-KetalImpurity: 1,3-Dione
C=O Stretch Strong, ~1740-1750 cm⁻¹ Absent Very Strong, Broad (Enol character)
C-O Stretch Strong, 1050-1150 cm⁻¹Very Strong, MultipletWeak/Absent
O-H Stretch AbsentAbsentBroad (Enolic OH)

Technical Insight: The carbonyl stretch in the mono-ketal is shifted to a higher wavenumber (~1745 cm⁻¹) compared to unstrained cyclohexanones (~1715 cm⁻¹) due to the ring strain of the five-membered cyclopentane ring [1].

B. Nuclear Magnetic Resonance (NMR)

Differentiation Strategy:


C NMR is the "Gold Standard" for this compound because it clearly separates the quaternary spiro-carbon from the carbonyl carbon.
Predicted

C NMR Data (CDCl₃, 100 MHz)
Carbon EnvironmentShift (δ ppm)Structural Significance
C=O (Carbonyl) ~214 - 218 Confirms ketone retention. Absent in Bis-ketal.
Spiro Quaternary (O-C-O) ~115 - 118 Diagnostic for ketal ring fusion.
Ketal -CH₂- (O-CH₂-CH₂-O) ~64 - 65Characteristic of the ethylene glycol bridge.[3]
Ring -CH₂- (α to C=O) ~35 - 38Deshielded by carbonyl.
Ring -CH₂- (α to Spiro) ~30 - 33Less deshielded than α-carbonyl.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Proton EnvironmentShift (δ ppm)MultiplicityIntegration
Ketal (-O-CH₂-CH₂-O-) 3.95 - 4.05 Singlet (s)4H
Ring (-CH₂-CO-CH₂-) 2.20 - 2.45Multiplet (m)2H
Ring (-CH₂-C(O₂)-CH₂-) 1.90 - 2.10Multiplet (m)4H

Critical Warning: In 1,3-cyclopentanedione (SM), the protons often appear as a simplified average due to rapid keto-enol tautomerism. The Mono-ketal breaks this symmetry, showing distinct methylene environments.

C. Mass Spectrometry (GC-MS / LC-MS)

Differentiation Strategy: Look for the molecular ion and the characteristic loss of the ethylene ketal fragment.

  • Molecular Ion (M+): 142 m/z (Calculated for C₇H₁₀O₃).

  • Base Peak: Often m/z 99 (Loss of acyl fragment or ring cleavage).

  • Differentiation:

    • 1,3-Dione: M+ = 98 m/z.

    • Bis-Ketal: M+ = 186 m/z.

Experimental Protocol: Self-Validating Characterization

To ensure data integrity, follow this workflow. Ketal protecting groups are acid-labile; using acidic CDCl₃ without neutralization can hydrolyze your product inside the NMR tube, leading to false "Starting Material" signals.

Figure 2: Analytical Workflow

Workflow Sample Crude Reaction Mixture TLC Step 1: TLC Screening (Stain: Anisaldehyde/KMnO4) Sample->TLC Prep Step 2: NMR Prep (Filter through basic alumina) TLC->Prep If spot distinct Acq Step 3: Acquire 13C & IR Prep->Acq Remove acid traces Decision Decision Node: Is δ ~215 ppm present? Acq->Decision ResultA Product Confirmed (Mono-Ketal) Decision->ResultA Yes ResultB Bis-Ketal Impurity (Recrystallize/Column) Decision->ResultB No (Only ~115 ppm)

Caption: Analytical decision tree. Note the critical basic alumina filtration step to prevent ketal hydrolysis.

Detailed Protocol Steps
  • Sample Preparation (NMR):

    • Take ~10 mg of the isolated oil/solid.

    • Dissolve in 0.7 mL CDCl₃ .

    • Validation Step: Add 1-2 mg of solid K₂CO₃ or filter the solvent through a small plug of basic alumina directly into the NMR tube. This neutralizes trace HCl/DCl in the chloroform that could hydrolyze the spiro-ketal back to the dione [2].

  • IR Acquisition:

    • Apply neat oil to the ATR crystal.

    • Scan range: 4000–600 cm⁻¹.

    • Checkpoint: Verify absence of broad -OH stretch (3000-3400 cm⁻¹) to rule out wet solvent or enolic starting material.

  • Data Cross-Reference:

    • Compare the integration of the ketal singlet (approx 4.0 ppm) to the ring protons. A ratio of 4:6 indicates the Mono-ketal. A ratio of 8:4 (or similar excess of ketal protons) implies Bis-ketal contamination.

Comparative Impurity Table

Use this quick-reference table during fraction collection to identify your compound.

Feature1,3-Cyclopentanedione (SM)This compound Bis-Ketal Impurity
State SolidOil or Low-melting SolidSolid
Polarity (TLC) High (Streaks)Medium Low (Runs fast)
IR Carbonyl Strong/BroadSharp (~1745 cm⁻¹) Absent
¹H NMR (Ketal) Absent~4.0 ppm (4H) ~3.9 ppm (8H)
¹³C NMR (C=O) ~210+ ppm (Broad)~215 ppm Absent
¹³C NMR (Spiro) Absent~115 ppm (1 Carbon) ~115 ppm (2 Carbons)

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4][5] (General reference for ring strain effects on carbonyl IR shifts).

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Edition. Wiley-Interscience. (Authoritative source on ketal stability and hydrolysis conditions).

  • Nangia, A., & Chandrakala, P. S. (1996).[6] Experimental and computational studies on the hydrolysis rate of ethylene ketals in 1,3-cyclohexenediones. Journal of the Chemical Society, Perkin Transactions 2, 51-56. (Analogous study on ketal stability and spectral characterization).

  • PubChem Database. Compound Summary for 1,4-Dioxaspiro[4.4]nonane (Parent structure reference). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1,4-Dioxaspiro[4.4]nonan-7-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 4694-11-5 Formula: C₇H₁₀O₃ (Note: The skeletal structure implies a cyclopentanone ring fused via spiro-ketal to a dioxolane. Correction based on structure: The [4.4] system implies two 5-membered rings. C7H10O3 fits a cyclopentanone ethylene ketal derivative where one carbonyl is ketalized and another exists, or a specific isomer.) Synonyms: Cyclopentanone ethylene ketal-ketone derivative (specific isomer nomenclature varies).

Part 1: Executive Safety Summary

1,4-Dioxaspiro[4.4]nonan-7-one is a specialized heterocyclic building block used primarily in the synthesis of bioactive compounds and complex organic frameworks.[1] As a spiro-ketal ketone, it combines the chemical sensitivities of ketals (acid lability) with the reactivity of ketones .

While specific toxicological data for this exact isomer is limited, structural analogs (e.g., 1,4-dioxaspiro[4.5]decan-8-one) exhibit marked irritant properties to mucous membranes, skin, and eyes. Consequently, this guide adopts a precautionary "Universal Irritant" protocol , mandating strict barrier protection against contact and inhalation.

Core Hazards:

  • Health: Skin Irritation (Cat 2), Serious Eye Irritation (Cat 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation, Cat 3).

  • Chemical: Moisture sensitive (hydrolysis of ketal). Potential for peroxide formation upon prolonged storage in air (ether functionality).

Part 2: Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is driven by its ketone functionality , which can permeate standard nitrile rubber, and its ketal moiety , which acts as an organic solvent.

Glove Selection Protocol

Critical Insight: Do NOT rely on thin disposable nitrile gloves for prolonged contact. Ketones and cyclic ethers can degrade nitrile, leading to rapid breakthrough.

OperationRecommended Glove MaterialThicknessBreakthrough TimeRationale
Solvent-Free Handling (Weighing solids/viscous oils)Nitrile (Disposable) 4–5 mil< 5 mins (Splash only)Sufficient for dry contact. Must change immediately upon splash.[2]
Solution Preparation (Dissolved in DCM, THF, or Acetone)Silver Shield® (Laminate) or PVA > 2.5 mil> 480 minsStandard nitrile offers zero protection against common carrier solvents like DCM or THF.
Spill Cleanup / Immersion Butyl Rubber 15–25 mil> 240 minsButyl rubber provides superior resistance to ketones and esters compared to nitrile or neoprene.
Respiratory & Body Protection
  • Primary Barrier: Chemical Fume Hood. Ensure face velocity is 80–100 fpm.

  • Secondary Barrier (Particulate): If handling the neat substance as a fine powder outside a hood (not recommended), use a P100 particulate respirator .

  • Eye Protection: Chemical Splash Goggles (indirect vented) are mandatory. Safety glasses do not seal against vapors or splashes that can cause severe conjunctival irritation.

  • Clothing: 100% Cotton or Nomex lab coat. Synthetic fibers (polyester) should be avoided due to potential interaction with organic solvents used in processing.

Part 3: Operational Protocols

PPE Decision Logic

The following decision tree guides the researcher through the correct PPE selection based on the state of the reagent.

PPE_Decision_Tree Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Neat Liquid / Oil State->Liquid Solution In Solution (DCM/THF) State->Solution PPE_Solid PPE: Nitrile Gloves (Splash) + Goggles + Fume Hood Solid->PPE_Solid Low Permeation Risk PPE_Liquid PPE: Double Nitrile OR Butyl Rubber (Preferred) Liquid->PPE_Liquid Mod. Permeation Risk PPE_Solvent PPE: Silver Shield / Laminate (Dictated by Solvent) Solution->PPE_Solvent High Permeation Risk

Figure 1: PPE Selection Decision Tree based on physical state and solvent context.[1][3][4][5][6]

Safe Handling & Transfer Workflow

Objective: Prevent hydrolysis (moisture control) and exposure.

  • Preparation:

    • Pre-dry all glassware (oven-dried at 120°C).

    • Flush the receiving flask with inert gas (Argon or Nitrogen).

    • Expert Tip: Ketals hydrolyze to the parent ketone and diol in the presence of trace acid and moisture. Ensure the atmosphere is neutral and dry.

  • Weighing:

    • If Solid: Weigh inside the fume hood using a static-free spatula.

    • If Viscous Liquid: Use a positive-displacement pipette or a glass syringe. Avoid plastic syringes if the contact time exceeds 5 minutes, as the ketone may swell the plunger rubber.

  • Transfer:

    • Dissolve immediately in the reaction solvent (e.g., Anhydrous THF or Toluene).

    • Do not leave the neat material exposed to air for prolonged periods (hygroscopic potential).

Emergency Response
  • Skin Contact: Immediately blot excess chemical. Wash with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. Seek medical attention immediately.

  • Spill (Benchtop):

    • Evacuate the immediate area.

    • Cover spill with Vermiculite or Sand . (Do not use cellulose-based absorbents if strong oxidizers are present in the lab, though this chemical itself is not a strong oxidizer).

    • Scoop into a sealable container labeled "Hazardous Waste - Organic Ketones".

    • Clean surface with a detergent solution, not pure solvent.

Part 4: Disposal & Waste Management

Disposal must comply with local environmental regulations (RCRA in the US).

Waste StreamClassificationMethod
Neat Chemical Hazardous Waste (Ignitable/Toxic)Dissolve in a combustible solvent (e.g., acetone) and send for incineration with energy recovery.
Contaminated PPE Hazardous Solid WasteDouble-bag in polyethylene bags; label as "Solid Waste: Organic Contamination".
Aqueous Waste Non-Halogenated AqueousIf hydrolysis occurs, the waste contains cyclopentanedione derivatives and ethylene glycol. Check local sewer codes; generally requires collection.

Self-Validating Disposal Check:

  • Is the waste container compatible? Use HDPE or Glass. Avoid LDPE for long-term storage of ketone-rich waste.

  • Is it segregated? Keep away from strong acids (causes exothermic hydrolysis) and strong oxidizers.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 567225, 1,4-Dioxaspiro[4.4]nonane. Retrieved from [Link] (Note: Used for analog property inference).

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dioxaspiro[4.4]nonan-7-one
Reactant of Route 2
1,4-Dioxaspiro[4.4]nonan-7-one

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